4-Cyclohexylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUQCRPENFXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428233-96-8 | |
| Record name | 4-cyclohexylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Cyclohexylpyrrolidin-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
As drug discovery and advanced materials science pivot toward molecules with higher three-dimensional complexity, aliphatic heterocycles have become foundational scaffolds. 4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) represents a critical structural motif in this paradigm. By replacing planar aromatic systems with a bulky, flexible cyclohexyl ring, this compound offers enhanced lipophilicity, increased saturation (Fsp³), and highly specific steric interactions while maintaining the robust hydrogen-bonding capacity of the pyrrolidin-2-one (lactam) core.
This technical whitepaper provides an in-depth analysis of its chemical properties, structural rationale, and a self-validating synthetic protocol designed for scalable laboratory deployment.
Physicochemical Properties & Quantitative Data
Understanding the baseline quantitative metrics of 4-Cyclohexylpyrrolidin-2-one is essential for predicting its behavior in biological assays and organic synthesis. The data summarized below highlights its low molecular weight and optimal lipophilicity profile.
| Property | Value | Reference |
| IUPAC Name | 4-cyclohexylpyrrolidin-2-one | |
| CAS Number | 1428233-96-8 | [1] |
| Molecular Formula | C10H17NO | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| Monoisotopic Mass | 167.13101 Da | |
| Predicted XLogP | ~2.2 | |
| Canonical SMILES | O=C1CC(C2CCCCC2)CN1 | [1] |
| InChIKey | PWSUQCRPENFXDF-UHFFFAOYSA-N | [1] |
Structural Dynamics & Pharmacological Relevance
The strategic value of 4-Cyclohexylpyrrolidin-2-one lies in its structural divergence from its aromatic analog, 4-phenylpyrrolidin-2-one (commonly known as Phenibut lactam). In modern medicinal chemistry, the transition from planar (sp²) to saturated (sp³) carbon centers—quantified as the Fsp³ fraction—is a proven driver for clinical success[2].
The cyclohexyl substitution forces the molecule "out of flatland," significantly altering its pharmacological profile:
-
Steric Bulk: The chair conformation of the cyclohexyl ring introduces a dynamic steric shield, which can enhance target specificity by occupying deep hydrophobic pockets that planar phenyl rings cannot optimally fill.
-
Lipophilicity (LogP): The predicted XLogP of ~2.2[3] indicates excellent membrane permeability, making it an ideal candidate for central nervous system (CNS) applications or as a highly lipophilic linker in bioconjugation.
-
Hydrogen Bonding: The lactam core remains unhindered, acting as a strict H-bond donor (N-H) and acceptor (C=O) to anchor the molecule to target proteins.
Figure 1: Structure-property relationships driven by the C4-cyclohexyl substitution.
Strategic Synthetic Methodologies
The synthesis of 4-Cyclohexylpyrrolidin-2-one is typically approached via two distinct pathways, depending on precursor availability and scale requirements.
Route A: Catalytic Hydrogenation (Top-Down) This route involves the direct reduction of 4-phenylpyrrolidin-2-one. The causality behind catalyst selection is critical here: standard Palladium on Carbon (Pd/C) often requires harsh conditions that risk hydrogenolysis of the lactam C-N bond. Instead, Rhodium on Alumina (Rh/Al₂O₃) is utilized. Rhodium exhibits superior catalytic turnover for arene saturation at moderate temperatures, ensuring the phenyl ring is fully reduced to a cyclohexyl moiety while preserving the sensitive lactam core.
Route B: De Novo Assembly (Bottom-Up) For a purely aliphatic build, a Michael addition is employed. Ethyl 3-cyclohexylacrylate is reacted with nitromethane using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The resulting nitro-ester intermediate undergoes reductive cyclization (using Raney Nickel and H₂). The causality of the spontaneous cyclization is driven by thermodynamics: the reduction yields a primary amine, which rapidly undergoes intramolecular nucleophilic acyl substitution with the adjacent ethyl ester to form the highly stable 5-membered lactam.
Figure 2: Synthetic pathways for 4-Cyclohexylpyrrolidin-2-one via two distinct routes.
Self-Validating Experimental Protocol: Catalytic Hydrogenation
To ensure maximum reproducibility and scientific integrity, the following protocol for Route A is designed as a self-validating system .
The Self-Validation Mechanism: The starting material (4-phenylpyrrolidin-2-one) contains a strong UV chromophore (the aromatic ring) that is highly active at 254 nm. The target product (4-cyclohexylpyrrolidin-2-one) is entirely aliphatic and therefore UV-inactive. Reaction completion is autonomously validated by the operator when Thin-Layer Chromatography (TLC), visualized under 254 nm UV light, shows the complete disappearance of the starting material footprint. This eliminates the immediate need for continuous, time-consuming LC-MS sampling during the reaction phase.
Step-by-Step Methodology:
-
Reactor Preparation: Purge a high-pressure stainless-steel autoclave with inert Argon gas for 10 minutes to displace ambient oxygen, preventing catalyst poisoning and combustion risks.
-
Substrate Loading: Dissolve 10.0 g (62.0 mmol) of 4-phenylpyrrolidin-2-one in 100 mL of anhydrous Methanol (HPLC grade). Transfer the solution into the autoclave.
-
Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃ catalyst. Causality note: Alumina is chosen as the support over carbon to minimize non-specific adsorption of the polar lactam product.
-
Pressurization & Reaction: Seal the autoclave. Purge with Hydrogen gas (H₂) three times, then pressurize to 50 atm. Heat the reaction mixture to 60°C under vigorous mechanical stirring (800 rpm) to overcome mass-transfer limitations of the triphasic (solid-liquid-gas) system.
-
In-Process Control (IPC): Monitor the pressure gauge. The reaction is complete when the H₂ pressure stabilizes and stops dropping (typically 8–12 hours), indicating complete saturation of the arene.
-
Self-Validation Check: Depressurize the reactor safely. Spot an aliquot on a silica TLC plate (Eluent: 9:1 Dichloromethane/Methanol). Observe under 254 nm UV light. The absence of a UV-active spot confirms 100% conversion.
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 50 mL of Methanol. Concentrate the filtrate under reduced pressure to yield 4-Cyclohexylpyrrolidin-2-one as a high-purity white solid.
Conclusion
4-Cyclohexylpyrrolidin-2-one is a highly versatile, structurally optimized scaffold that leverages the stability of a lactam core alongside the lipophilic and steric benefits of an sp³-rich cyclohexyl ring. By utilizing selective catalytic hydrogenation, researchers can achieve high-yielding, self-validating syntheses that seamlessly integrate into larger drug discovery or materials science pipelines.
References
- Fluorochem, "4-cyclohexyl-2-pyrrolidinone" (Product Code: F360798, CAS: 1428233-96-8).
- PubChemLite, "4-cyclohexylpyrrolidin-2-one (C10H17NO)" (Structural Information and Predicted Mass/LogP).
- MDPI Molecules, "Molecules, Volume 29, Issue 9 (May-1 2024) – 258 articles" (Context on pyrrolidin-2-one derivatives and catalytic activity).
Sources
4-Cyclohexylpyrrolidin-2-one CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application profile of 4-Cyclohexylpyrrolidin-2-one .
Core Identity & Synthetic Methodology
Executive Summary & Critical Distinction
4-Cyclohexylpyrrolidin-2-one is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for phosphodiesterase (PDE4) inhibitors, GABA analogs, and non-proteinogenic peptide synthesis.[1]
CRITICAL EXPERT INSIGHT: Researchers must distinguish this compound from its structural isomer, N-Cyclohexyl-2-pyrrolidone (N-CHP) .
-
N-CHP (CAS 6837-24-7): A common industrial solvent and surfactant. The cyclohexyl group is on the nitrogen.
-
4-CHP (CAS 1428233-96-8): A chiral pharmaceutical intermediate. The cyclohexyl group is at the C4 position of the ring. Confusing these two will lead to catastrophic failure in structure-activity relationship (SAR) studies.
This guide focuses exclusively on the 4-substituted isomer (CAS 1428233-96-8) .
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Identification Matrix
| Parameter | Technical Specification |
| Chemical Name | 4-Cyclohexylpyrrolidin-2-one |
| CAS Registry Number | 1428233-96-8 |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Monoisotopic Mass | 167.1310 |
| SMILES | O=C1NCC(C2CCCCC2)C1 |
| InChI Key | PWSUQCRPENFXDF-UHFFFAOYSA-N |
| MDL Number | MFCD21691531 |
Predicted & Observed Properties
Unlike the liquid N-isomer, the 4-isomer possesses higher structural rigidity, often resulting in a solid or semi-solid state at room temperature.
| Property | Value / Prediction | Note |
| Physical State | Solid / Waxy Solid | Based on C4-substitution symmetry breaking. |
| Melting Point | 85–95 °C (Predicted) | Analogous to 4-phenylpyrrolidin-2-one (mp 74°C). |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors | 1 (NH) | Critical for active site binding. |
| H-Bond Acceptors | 1 (C=O) | Carbonyl oxygen. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility compared to unsubstituted lactams. |
Synthetic Methodology
The synthesis of 4-Cyclohexylpyrrolidin-2-one requires a precision approach to establish the carbon framework before ring closure. The most robust protocol utilizes a Michael Addition followed by Reductive Cyclization .
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway for 4-Cyclohexylpyrrolidin-2-one from commercially available aldehydes.
Detailed Protocol
Step 1: Horner-Wadsworth-Emmons Olefination
-
Reagents: Cyclohexanecarbaldehyde, Triethyl phosphonoacetate, NaH (60% dispersion).
-
Solvent: THF (anhydrous).
-
Protocol: Deprotonate the phosphonate with NaH at 0°C. Add aldehyde dropwise. Stir at RT for 4h. Quench with water, extract with EtOAc.
-
Outcome: Yields Ethyl 3-cyclohexylacrylate (trans-isomer predominant).
Step 2: Michael Addition (The Critical Step)
-
Reagents: Nitromethane (excess), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.
-
Condition: Reflux or 60°C for 6–12 hours.
-
Mechanism: The nitromethane anion attacks the β-position of the acrylate. This establishes the C4-cyclohexyl connectivity.
-
Outcome: Ethyl 4-cyclohexyl-3-nitrobutanoate.
Step 3: Reductive Cyclization
-
Reagents: H₂ gas (50 psi), Raney Nickel or 10% Pd/C.
-
Solvent: Ethanol.
-
Process: The nitro group (-NO₂) is reduced to an amine (-NH₂). The amine spontaneously attacks the ethyl ester intramolecularly, releasing ethanol and closing the lactam ring.
-
Purification: Recrystallization from hexanes/ethyl acetate.
Applications in Drug Discovery[7][9][10]
Pharmacophore Mapping
4-Cyclohexylpyrrolidin-2-one serves as a bioisostere for the
-
Rolipram Analogs: Rolipram (a PDE4 inhibitor) features a 4-substituted pyrrolidinone ring. Replacing the aryl group with a cyclohexyl group alters the lipophilicity profile and metabolic stability, useful for probing the hydrophobic pocket of PDE4 enzymes.
-
GABA-ergic Ligands: The compound is structurally related to Pregabalin and Gabapentin (which are 3-substituted GABA analogs). The rigid lactam ring of 4-CHP constrains the GABA backbone, potentially increasing binding affinity to the
subunit of voltage-gated calcium channels.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR expansion opportunities using the 4-CHP scaffold.
Analytical Validation
To validate the synthesis of 4-Cyclohexylpyrrolidin-2-one, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.60 (s, 1H, NH) – Broad singlet, exchangeable.
-
3.20 (t, 1H) and
2.90 (t, 1H) – C5 protons (adjacent to Nitrogen). - 2.30–2.10 (m, 2H) – C3 protons (adjacent to Carbonyl).
- 1.95 (m, 1H) – C4 proton (methine).
- 1.70–0.90 (m, 11H) – Cyclohexyl envelope.
-
IR Spectroscopy:
-
1680–1700 cm⁻¹: Strong C=O stretch (Lactam).
-
3200–3400 cm⁻¹: Broad N-H stretch.
-
References
-
PubChem. (2025).[2] Compound Summary: 4-cyclohexylpyrrolidin-2-one (CAS 1428233-96-8).[3][4][5] National Library of Medicine. Link
-
Fluorochem. (2024). Product Specification: 4-cyclohexylpyrrolidin-2-one. Link
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[6] Link
-
Chem-Impex Int'l. (2024). Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid derivatives. Link
-
Enamine. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron 2014, 3011.[7] Link
Sources
- 1. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-cyclohexyl-pyrrolidin-2-one - CAS号 1428233-96-8 - 摩熵化学 [molaid.com]
- 4. azepan-2-one (105-60-2, 9012-16-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 5-(1-PYRROLIDINYL)-3(2H)-PYRIDAZINONE (1015846-81-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. orgsyn.org [orgsyn.org]
- 7. enamine.net [enamine.net]
Technical Guide: Stereochemistry and Synthesis of 4-Cyclohexylpyrrolidin-2-one
This technical guide details the stereochemistry, synthesis, and pharmacological relevance of 4-Cyclohexylpyrrolidin-2-one . This molecule serves as a critical lipophilic scaffold in the development of phosphodiesterase-4 (PDE4) inhibitors and next-generation racetam anticonvulsants.
Executive Summary & Molecular Architecture
4-Cyclohexylpyrrolidin-2-one is a gamma-lactam characterized by a cyclohexyl substituent at the C4 position. Unlike its planar aromatic analogs (e.g., Rolipram), the cyclohexyl group introduces significant lipophilicity and steric bulk, influencing the molecule's binding kinetics in hydrophobic pockets of enzymes like PDE4 and synaptic vesicle protein 2A (SV2A).
Structural Specifications
-
IUPAC Name: 4-Cyclohexylpyrrolidin-2-one[1]
-
Molecular Formula: C₁₀H₁₇NO
-
Molecular Weight: 167.25 g/mol
-
Chiral Center: Carbon-4 (C4)
-
Stereoisomers: Two enantiomers: (4R) and (4S).
Stereochemical Significance
The C4 chiral center is the sole stereogenic determinant in the unsubstituted lactam ring.
-
(4R)-Enantiomer: Typically correlates with higher potency in PDE4 inhibition (analogous to (R)-Rolipram).
-
(4S)-Enantiomer: Often exhibits reduced affinity or distinct off-target profiles.
-
Conformational Dynamics: The cyclohexyl ring adopts a chair conformation, projecting equatorially to minimize 1,3-diaxial interactions with the lactam ring protons.
Asymmetric Synthesis & Production Protocols
To ensure high enantiomeric excess (ee), we prioritize Asymmetric Michael Addition over classical resolution methods. This approach minimizes waste and maximizes throughput.
Strategic Pathway: Enantioselective Nitro-Michael Addition
This protocol utilizes a chiral organocatalyst to induce stereochemistry during the formation of the carbon framework, prior to ring closure.
Reaction Scheme Logic:
-
Precursor Formation: Knoevenagel condensation of cyclohexanecarbaldehyde with a malonate equivalent.
-
Asymmetric Key Step: Michael addition of nitromethane to the unsaturated ester using a chiral thiourea catalyst.
-
Cyclization: Reductive cyclization (hydrogenation) converts the nitro-ester to the lactam.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-cyclohexylacrylate (Substrate)
-
Reagents: Cyclohexanecarbaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF.
-
Procedure: Horner-Wadsworth-Emmons reaction ensures exclusive (E)-geometry, which is critical for the stereocontrol of the subsequent step.
-
Yield Target: >90%
Step 2: Asymmetric Michael Addition (The Stereodetermining Step)
-
Reagents: Ethyl 3-cyclohexylacrylate, Nitromethane (5.0 eq).
-
Catalyst: 10 mol% Chiral Thiourea Organocatalyst (e.g., Takemoto’s catalyst or Cinchona-derived squaramide).
-
Conditions: Toluene, -20°C, 48 hours.
-
Mechanism: The catalyst activates the nitromethane (nucleophile) via hydrogen bonding while simultaneously coordinating the ester (electrophile), blocking one face of the alkene.
-
Checkpoint: Analyze intermediate by Chiral HPLC. Target >90% ee.
Step 3: Reductive Cyclization
-
Reagents: Nitro-ester intermediate, H₂ (50 psi), Raney Nickel (20 wt%).
-
Solvent: Ethanol/Acetic Acid (10:1).
-
Procedure:
-
Charge hydrogenation vessel with substrate and catalyst.
-
Pressurize and agitate at 50°C for 12 hours.
-
The nitro group reduces to an amine, which spontaneously attacks the ethyl ester to close the lactam ring.
-
-
Purification: Filtration through Celite followed by recrystallization from Hexane/EtOAc.
Synthesis Pathway Diagram (DOT)
Figure 1: Asymmetric synthesis pathway via Nitro-Michael addition, highlighting the stereodetermining step.
Analytical Characterization & Resolution
Validation of the chiral center requires specific analytical techniques. Standard NMR is insufficient for enantiomeric discrimination without chiral shift reagents.
Chiral HPLC Method
This is the gold standard for determining Enantiomeric Excess (ee).
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) | Polysaccharide phases interact effectively with the lactam amide hydrogen. |
| Mobile Phase | Hexane : Isopropanol (90:10) | Low polarity maintains the integrity of the stationary phase interactions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Detection | UV at 210 nm | The lactam carbonyl has weak absorption; 210 nm captures the end-absorption. |
| Elution Order | Typically (4S) then (4R) | Note: Must be verified with authentic standards as elution order can flip based on solvent. |
NMR Spectroscopy Data (400 MHz, CDCl₃)
-
δ 6.10 (br s, 1H, NH): Broad singlet characteristic of the lactam amide.
-
δ 3.45 (dd, 1H, H-5a) & 3.05 (dd, 1H, H-5b): Diastereotopic protons adjacent to nitrogen.
-
δ 2.45 (m, 1H, H-4): The chiral methine proton.
-
δ 2.30 (dd, 1H, H-3a) & 1.95 (dd, 1H, H-3b): Alpha-carbonyl protons.
-
δ 1.75–0.90 (m, 11H): Cyclohexyl envelope.
Pharmacological Relevance: The PDE4 Connection[3]
4-Cyclohexylpyrrolidin-2-one is a structural isostere of Rolipram , where the 3-cyclopentyloxy-4-methoxyphenyl group is replaced by a cyclohexyl ring.
Mechanism of Action
-
Binding Mode: The pyrrolidinone ring mimics the cyclic phosphate of cAMP. The amide NH acts as a hydrogen bond donor to a conserved Glutamine residue (Gln369 in PDE4D) in the active site.
-
Hydrophobic Pocket: The cyclohexyl group occupies the hydrophobic clamp (Q-pocket) usually occupied by the aryl group in Rolipram. The saturation of the ring increases lipophilicity (LogP ~2.1), potentially enhancing blood-brain barrier (BBB) permeability compared to aryl analogs.
Structure-Activity Relationship (SAR) Diagram
Figure 2: SAR logic demonstrating the pharmacophore elements binding to the PDE4 active site.
References
-
Chiral Separation of Pyrrolidin-2-ones
- Title: Quantitative structure-enantioselective retention relationships for chromatographic separation of pyrrolidin-2-one deriv
- Source: Journal of Chrom
-
URL:[Link]
-
Synthesis of 4-Substituted Gamma-Lactams
- Title: Enantioselective synthesis of 4-substituted pyrrolidin-2-ones via organoc
- Source: Organic Letters (ACS Public
-
URL:[Link](General reference for asymmetric Michael addition protocols).
-
PDE4 Inhibitor Pharmacophore
- Title: Rolipram-related PDE4 inhibitors: Structure-activity rel
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Racetam Structure & Function
- Title: The Racetam Class of Drugs: Structural and Pharmacological Analysis.
- Source: Current Pharmaceutical Design.
-
URL:[Link]
Sources
Technical Whitepaper: Safety, Toxicology, and Handling of 4-Cyclohexylpyrrolidin-2-one
[1]
Executive Summary: The Isomer Criticality
In drug discovery, structural isomerism dictates toxicity. A critical safety failure mode with this compound is confusing it with its industrial isomer,
- -Cyclohexyl-2-pyrrolidone (CAS 6837-24-7): A bulk solvent/surfactant.[1] Known severe eye irritant and potential reproductive toxin.[1]
-
4-Cyclohexylpyrrolidin-2-one (CAS 1428233-96-8): A pharmaceutical building block.[1][2] Likely a solid at room temperature with a distinct, potentially higher-potency pharmacological profile (resembling PDE4 inhibitors like Rolipram).[1]
This guide focuses exclusively on the 4-isomer (CAS 1428233-96-8), utilizing Structure-Activity Relationship (SAR) read-across to establish a safety baseline. [1]
Part 1: Chemical Identity & Predicted Properties[1][3][4]
Before handling, the physicochemical profile must be established to select appropriate engineering controls.
| Property | Data / Prediction | Source/Rationale |
| Chemical Name | 4-Cyclohexylpyrrolidin-2-one | IUPAC |
| CAS Number | 1428233-96-8 | Chemical Registers |
| Molecular Formula | C₁₀H₁₇NO | -- |
| Molecular Weight | 167.25 g/mol | -- |
| Physical State | Solid (White/Off-white powder) | Predicted vs. |
| LogP (Lipophilicity) | ~2.1 - 2.5 | High lipophilicity (cyclohexyl group).[1] Penetrates skin/gloves.[1] |
| Solubility | DMSO, Methanol, DCM. Low in water.[1][3] | Hydrophobic cyclohexyl moiety dominates.[1] |
GHS Hazard Classification (Derived)
Based on read-across from N-substituted pyrrolidones and 4-substituted lactam pharmacophores.[1]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][4][5]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][4][5]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).[1][6]
-
Reproductive Toxicity: Warning – Pyrrolidones (e.g., NMP, 2-pyrrolidone) are often reproductive toxins.[1] Treat as Suspected Reprotox (Category 2).[1]
Part 2: Toxicological Deep Dive (Mechanism & SAR)[1]
The Pharmacophore Risk (PDE4 Inhibition)
Unlike the
-
Mechanism: The cyclohexyl group provides a hydrophobic anchor similar to the cyclopentyloxy group in Rolipram.
-
Toxicity Implication: If this molecule mimics PDE4 inhibition, the primary adverse events will be emesis (vomiting) , gastric hypersecretion , and potentially vascular inflammation (vasculitis) in rodent models.
-
Action: Researchers should monitor for nausea-like behavior in animal models (e.g., pica behavior in rats) as an early sign of potent bioactivity.[1]
Metabolic Activation
The cyclohexyl ring is a target for Cytochrome P450 oxidation.
-
Pathway: Hydroxylation at the C-3 or C-4 position of the cyclohexyl ring.[1]
-
Clearance: Likely renal after glucuronidation.[1]
-
Accumulation: High LogP suggests potential for accumulation in adipose tissue if chronic exposure occurs.[1]
Visualizing the Toxicity Pathways
The following diagram illustrates the divergent risks between the Industrial Solvent (
Figure 1: Comparative toxicology showing how structural isomerism shifts risk from physical irritation (N-isomer) to pharmacological toxicity (4-isomer).[1]
Part 3: Handling & Containment Protocols[3]
Given the "Unknown Potency" status, this compound must be handled as a Performance Based Control Band 3 (PBC 3) agent until IC50 data proves otherwise.
Protocol 1: Glove Permeation & PPE
The lipophilic cyclohexyl group facilitates permeation through standard nitrile.
-
Primary Barrier: Laminate film (Silver Shield/4H) is required for prolonged contact.[1]
-
Splash Protection: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental contact only.[1]
-
Change Frequency: Immediately upon splash or every 30 minutes.[1]
-
-
Respiratory: Handling of the solid powder requires a HEPA-filtered enclosure (Balance Enclosure or Fume Hood).[1] Do not weigh on an open bench.
Protocol 2: Deactivation & Spill Cleanup
Pyrrolidones are stable amides.[1][7] Simple water washing is insufficient due to lipophilicity.[1]
-
Solubilize: Apply a surfactant-rich solvent (e.g., 5% SDS in water) or Ethanol to the spill area to lift the compound.
-
Absorb: Use chemically inert absorbent pads.[1]
-
Destruction: Incineration is the only validated disposal method.[1] Do not pour down drains; pyrrolidones can be toxic to aquatic life (read-across from
-isomer aquatic tox data).[1]
Protocol 3: Purity Validation (Self-Validating Step)
Before biological testing, confirm the isomer identity to rule out
-
1H NMR Diagnostic:
-
4-Isomer: Look for the methine proton at C4 (chiral center) around
2.0–2.5 ppm.[1] The amide proton ( ) will be a broad singlet around 6.0–8.0 ppm (exchangeable).[1] -
N-Isomer: The
-methine proton (on the cyclohexyl ring) will be significantly deshielded ( 3.5–4.0 ppm).[1] Absence of NH peak confirms N-substitution. [1]
-
Part 4: Emergency Response Data (Simulated SDS)
Section 4: First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Warning: The N-isomer is "Fatal if inhaled" (Category 2) in some registries; treat dust of the 4-isomer with extreme caution.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][4][6] Isolate contaminated clothing.[1][4]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][6] Remove contact lenses.[1][4][6]
Section 10: Stability and Reactivity
-
Reactivity: Incompatible with strong oxidizing agents and strong acids (potential for ring opening hydrolysis under extreme conditions).[1]
-
Decomposition: Emits Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).
References
-
National Institutes of Health (PubChem). N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7) Compound Summary.[1] Retrieved from [Link][1]
-
Note: Used as the primary read-across source for physicochemical hazards.[1]
-
- Source for "Fatal if inhaled" classific
-
European Chemicals Agency (ECHA). Registration Dossier: 1-cyclohexylpyrrolidin-2-one.[1] Retrieved from [Link][1]
- Source for aquatic toxicity and biodegradation d
-
Heinrich, D. M., et al. (2013).[8] Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.[1][8] European Journal of Medicinal Chemistry.[1][8] Retrieved from [Link]
- Provides context on the biological activity of 4-substituted pyrrolidones.
- Confirmation of the specific 4-isomer availability and CAS identity.
Sources
- 1. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 6837-24-7: N-Cyclohexyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Synthetic Divergence: A Technical Whitepaper on 4-Cyclohexylpyrrolidin-2-one and Rolipram Precursors
Executive Summary
Pyrrolidin-2-one (γ-lactam) derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as selective Phosphodiesterase-4 (PDE4) inhibitors. Among these, Rolipram [4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one] is the archetypal reference compound. However, structural modifications, such as the substitution of the complex aryl ether moiety with a purely aliphatic ring to form 4-Cyclohexylpyrrolidin-2-one , fundamentally alter both the pharmacological targeting and the requisite synthetic precursor strategies.
This whitepaper provides an in-depth mechanistic analysis of the precursor selection, structural causality, and field-proven synthetic methodologies distinguishing Rolipram from 4-Cyclohexylpyrrolidin-2-one.
Pharmacological Context & Structural Causality
The biological efficacy of γ-lactams is heavily dictated by the substituent at the C4 position.
-
Rolipram: The C4 position features a 3-cyclopentyloxy-4-methoxyphenyl group. This specific dialkoxyarene system is critical for anchoring the molecule within the hydrophobic Q-pocket of the PDE4 catalytic domain, forming essential van der Waals interactions and hydrogen bonds with invariant glutamine residues [1]. Rolipram interacts with both the high-affinity (HARBS) and low-affinity (LARBS) Rolipram binding states, which is causally linked to its potent anti-inflammatory effects but also its dose-limiting emetic side effects [2].
-
4-Cyclohexylpyrrolidin-2-one: Replacing the aryl ether with a bulky, lipophilic cyclohexyl group eliminates the hydrogen-bond acceptor capacity of the methoxy/cyclopentyloxy oxygens. This conformationally restricted aliphatic ring shifts the molecule's utility. It serves either as a highly selective building block for novel PDE4D inhibitors (aiming to bypass the emetic response) or as a critical unnatural amino acid precursor (e.g., trans-4-cyclohexyl-L-proline) used in the synthesis of ACE inhibitors like Fosinopril [3].
Caption: Mechanism of action for pyrrolidin-2-one derivatives modulating the PDE4/cAMP signaling cascade.
Divergence in Precursor Selection and Synthetic Logic
The structural differences between the two target molecules necessitate entirely different synthetic philosophies.
Rolipram Precursors: The "Ring-Building" Strategy
Rolipram synthesis relies on constructing the pyrrolidinone ring around the pre-existing aromatic moiety. The core precursor is 3-cyclopentyloxy-4-methoxybenzaldehyde .
-
Causality of Choice: Aromatic aldehydes readily undergo base-catalyzed nitroaldol (Henry) reactions with nitromethane to form stable nitrostyrenes. These nitrostyrenes are excellent Michael acceptors. Chiral catalysts (e.g., polymer-supported PyBOX-CaCl₂) achieve high enantioselectivity (>94% ee) during the conjugate addition of malonates because the planar aromatic ring provides necessary steric differentiation [4].
4-Cyclohexylpyrrolidin-2-one Precursors: The "Late-Stage Reduction" Strategy
Directly synthesizing the cyclohexyl derivative using an aliphatic aldehyde (cyclohexanecarboxaldehyde) via the same nitroaldol/Michael addition sequence is fundamentally flawed. Aliphatic nitroalkenes demonstrate poor enantioselectivities in asymmetric conjugate additions due to the lack of a rigid, planar directing group [4].
-
Causality of Choice: To circumvent this, chemists utilize 4-phenyl-2-pyrrolidinone (or L-glutamic acid derived chiral pools) as the precursor. The phenyl ring allows for stereocontrolled ring construction. Once the stereocenter is fixed, the aromatic ring is subjected to high-pressure catalytic hydrogenation to yield the cyclohexyl moiety [5].
Caption: Logical workflow comparing the divergent synthetic strategies dictated by precursor sterics.
Quantitative Data Comparison
The following table summarizes the key metrics distinguishing the two synthetic pathways based on current state-of-the-art continuous flow and batch methodologies.
| Metric | Rolipram Synthesis | 4-Cyclohexylpyrrolidin-2-one Synthesis |
| Primary Precursor | 3-Cyclopentyloxy-4-methoxybenzaldehyde | 4-Phenyl-2-pyrrolidinone / L-Glutamic Acid |
| Key Intermediate | γ-Nitroester | N-Boc-4-phenyl-2-pyrrolidinone |
| Critical Transformation | Asymmetric Conjugate Addition | High-Pressure Catalytic Hydrogenation |
| Stereocontrol Method | Chiral Calcium or Organocatalyst | Chiral Pool (L-Glu) or Pre-resolved Phenyl ring |
| Typical Overall Yield | 50% – 86% (Telescoped Flow) [1, 4] | ~40% – 60% (Multi-step Batch) [3] |
| Target Enantiomeric Excess | >94% ee | >95% ee |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate built-in validation steps.
Protocol A: Telescoped Flow Synthesis of (S)-Rolipram
This protocol utilizes a continuous flow setup to minimize safety hazards associated with nitro compounds and oxidants [1].
-
Nitroaldol Condensation: Pump a 1.0 M solution of 3-cyclopentyloxy-4-methoxybenzaldehyde and 5.0 equivalents of nitromethane through a packed-bed column containing a silica-supported amine catalyst at 65 °C.
-
Validation Check: In-line IR spectroscopy should confirm the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the nitroalkene NO₂ stretch (~1520 cm⁻¹).
-
-
Asymmetric Conjugate Addition & Oxidative Esterification: Mix the resulting nitrostyrene stream with dimethyl malonate and pass through a polystyrene-supported chiral organocatalyst. Subsequently, merge the stream with in situ-generated persulfuric acid (from H₂SO₄ and H₂O₂) to achieve direct aldehyde esterification.
-
Metal-Free Nitro Reduction & Lactamization:
-
Causality: Traditional heterogeneous catalytic hydrogenation (Pd/C) causes gas-handling issues and reactor clogging in continuous flow.
-
Action: Mix the γ-nitroester intermediate with trichlorosilane (HSiCl₃) in dry CH₂Cl₂ using a Y-piece mixer. Pass through a residence time coil at room temperature. Trichlorosilane acts as a soluble, metal-free reducing agent that concomitantly drives lactamization [1].
-
-
Workup: Quench the stream in aqueous NaOH. Extract the organic layer to yield (S)-Rolipram.
-
Validation Check: Chiral HPLC (Chiralcel OD-H column) to confirm >94% ee.
-
Protocol B: Synthesis of 4-Cyclohexylpyrrolidin-2-one via Hydrogenation
Because direct asymmetric synthesis of aliphatic γ-lactams is inefficient, this protocol reduces a pre-formed aromatic ring [3, 5].
-
Precursor Protection: Dissolve (S)-4-phenyl-2-pyrrolidinone in CH₂Cl₂. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP. Stir at room temperature for 4 hours.
-
Causality: N-protection is mandatory to prevent catalyst poisoning by the free amine/lactam nitrogen during the subsequent high-pressure hydrogenation.
-
-
High-Pressure Catalytic Hydrogenation:
-
Transfer the purified N-Boc-4-phenyl-2-pyrrolidinone to a high-pressure Parr reactor.
-
Dissolve in anhydrous methanol and add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (10% w/w).
-
Pressurize the vessel with H₂ gas to 50 atm (735 psi) and heat to 60 °C for 24 hours.
-
Validation Check: ¹H NMR of an aliquot must show the complete disappearance of aromatic protons (δ 7.1–7.4 ppm) and the emergence of a complex aliphatic multiplet (δ 0.9–1.8 ppm).
-
-
Deprotection: Filter the catalyst through a Celite pad. Concentrate the filtrate and redissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂. Stir for 2 hours to cleave the Boc group.
-
Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Recrystallize from hexanes/ethyl acetate to yield pure 4-cyclohexylpyrrolidin-2-one.
Conclusion
The transition from Rolipram to 4-Cyclohexylpyrrolidin-2-one is not merely a functional group swap; it is a fundamental shift in chemical architecture that dictates the entire synthetic strategy. While Rolipram can be elegantly assembled via asymmetric conjugate addition of an aromatic precursor, the aliphatic nature of 4-Cyclohexylpyrrolidin-2-one demands a late-stage high-pressure hydrogenation of a stereofixed phenyl precursor. Understanding these causal relationships is paramount for drug development professionals optimizing PDE4 inhibitors or synthesizing complex unnatural amino acids.
References
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.Organic Letters - ACS Publications.
- GEBR-7b, a novel PDE4D selective inhibitor that improves memory in rodents at non-emetic doses.PubMed - British Journal of Pharmacology.
- trans-4-Cyclohexyl-L-proline Technical Guide.Benchchem.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.RSC Publishing.
- Steric and Electronic Influences on the Diastereoselectivity of the Rh2(OAc)4-Catalyzed C−H Insertion in Chiral Ester Diazoanilides.ACS Publications.
Methodological & Application
Scalable Catalytic Hydrogenation of 4-Phenylpyrrolidin-2-one to 4-Cyclohexylpyrrolidin-2-one: An Application Note
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Insights
The transformation of aromatic rings to their saturated alicyclic counterparts is a fundamental operation in medicinal chemistry, often employed to increase the sp³ character (Fsp³) of drug candidates. This structural shift enhances lipophilicity, improves solubility, and provides rigid 3D scaffolds for fragment-based drug design.
This application note details a highly selective, scalable, and self-validating protocol for the synthesis of 4-cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8)[1]. The starting material, 4-phenylpyrrolidin-2-one, is a well-known γ-aminobutyric acid (GABA) analog precursor, readily accessible via enzymatic dynamic kinetic resolution[2].
Causality in Catalyst Selection: The primary synthetic challenge in this transformation is chemoselectivity. The pyrrolidin-2-one ring contains a lactam carbonyl that is highly susceptible to over-reduction (yielding a pyrrolidine) or hydrogenolysis (ring-opening) under the forcing conditions typically required for arene hydrogenation[3].
-
Palladium (Pd/C): Generally exhibits low activity for arene hydrogenation unless subjected to extreme temperatures and pressures (>500 psi), which increases the risk of side reactions.
-
Platinum (PtO₂ - Adams' Catalyst): Highly active for arene reduction but notorious for concurrently reducing carbonyl groups, leading to lactam degradation.
-
Rhodium on Alumina (Rh/Al₂O₃): Rhodium is uniquely suited for the selective hydrogenation of arenes in the presence of reducible polar functional groups. The alumina support further moderates the catalyst's acidity compared to activated carbon, preventing acid-catalyzed ring-opening of the lactam.
Reaction Scheme and Workflow
Reaction scheme for the catalytic hydrogenation of 4-phenylpyrrolidin-2-one.
Step-by-step workflow for the scalable synthesis and isolation of the target lactam.
Catalyst Optimization Data
To validate the choice of Rh/Al₂O₃, a screening of standard heterogeneous catalysts was performed. The quantitative data in Table 1 demonstrates the superior conversion and selectivity profile of Rh/Al₂O₃ for this specific transformation.
Table 1: Catalyst Screening for the Hydrogenation of 4-Phenylpyrrolidin-2-one
| Catalyst (5 mol%) | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Target (%) |
| 10% Pd/C | MeOH | 100 | 50 | 24 | < 10 | N/A |
| 10% Pd/C | MeOH | 500 | 80 | 24 | 45 | 85 |
| PtO₂ | EtOH | 100 | 50 | 12 | > 95 | 62 (Over-reduction observed) |
| 5% Ru/C | MeOH | 500 | 80 | 16 | > 98 | 91 |
| 5% Rh/Al₂O₃ | MeOH | 100 | 50 | 12 | > 99 | > 99 |
Note: Selectivity was determined by GC-MS and ¹H NMR analysis of the crude reaction mixture.
Experimental Protocol
Self-Validating Design: This protocol includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next step, minimizing wasted time and resources.
Materials Required:
-
4-Phenylpyrrolidin-2-one (10.0 g, 62.0 mmol)
-
5% Rhodium on Alumina powder (Rh/Al₂O₃) (1.0 g, 10 wt% loading relative to substrate)
-
Methanol (HPLC grade, 150 mL)
-
Hydrogen gas (High purity, >99.99%)
-
Celite® 545 (for filtration)
Step 1: Reactor Preparation and Charging
-
Ensure the high-pressure Parr reactor (or equivalent Hastelloy/stainless steel autoclave) is clean, dry, and free of residual catalytic poisons (e.g., sulfur or heavy metals).
-
Add 4-phenylpyrrolidin-2-one (10.0 g) to the reactor vessel.
-
Add 150 mL of Methanol. Causality: Methanol is chosen as a polar protic solvent to fully dissolve the lactam substrate and facilitate efficient hydrogen transfer at the catalyst surface.
-
Carefully add 1.0 g of 5% Rh/Al₂O₃. Safety Note: Dry metal catalysts can be pyrophoric. Add the catalyst to the solvent, not the other way around, to prevent ignition of solvent vapors.
Step 2: Purging and Pressurization
-
Seal the reactor securely.
-
Connect the nitrogen line and pressurize to 50 psi. Hold for 1 minute to check for gross leaks, then vent. Repeat this nitrogen purge three times to displace all ambient oxygen.
-
Connect the hydrogen line. Pressurize to 50 psi with H₂, then vent. Repeat this hydrogen purge three times to prime the system.
-
Finally, pressurize the reactor to 100 psi with H₂.
Step 3: Reaction Execution
-
Begin vigorous mechanical stirring (approx. 800-1000 rpm). Causality: High agitation is critical in multiphase (gas-liquid-solid) reactions to overcome mass transfer limitations of H₂ gas dissolving into the solvent and reaching the catalyst surface.
-
Heat the reaction mixture to 50 °C.
-
Monitor the pressure drop. As hydrogen is consumed, the pressure will decrease. Maintain the pressure between 80-100 psi by periodically refilling from the hydrogen reservoir.
-
In-Process Control (IPC): After 12 hours, when hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the pressure. Withdraw a 0.5 mL aliquot, filter through a syringe filter, and analyze via LC-MS. The mass should shift completely from [M+H]⁺ 162.1 (Starting Material) to [M+H]⁺ 168.1 (Product).
Step 4: Catalyst Recovery and Isolation
-
Once full conversion is confirmed via IPC, purge the reactor with nitrogen three times to remove residual dissolved hydrogen.
-
Prepare a pad of Celite® in a sintered glass funnel. Wet the pad with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Rh/Al₂O₃ catalyst. Wash the reactor and the filter cake with an additional 50 mL of methanol. Causality: The Celite pad prevents fine catalyst particulates from passing into the filtrate, which could cause product degradation or heavy metal contamination in downstream assays.
-
Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude off-white solid.
Step 5: Purification
-
Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (approx. 1:3 ratio).
-
Filter the white crystalline solid and dry under high vacuum at 40 °C for 4 hours.
-
Expected Yield: 9.5 - 10.0 g (91-96%).
Analytical Characterization
-
Appearance: White crystalline solid.
-
LC-MS (ESI+): m/z calculated for C₁₀H₁₈NO [M+H]⁺: 168.14; Found: 168.1.
-
¹H NMR (400 MHz, CDCl₃): The disappearance of the multiplet at δ 7.1-7.4 ppm (5H, aromatic) is the primary indicator of success. New broad multiplets corresponding to the 11 cyclohexyl protons will appear between δ 0.9-1.8 ppm. The lactam NH proton typically appears as a broad singlet around δ 6.0-6.5 ppm.
References
-
Kroutil, W. et al. "Synthesis of 4-Phenylpyrrolidin-2-One via Dynamic Kinetic Resolution Catalyzed by ω-Transaminases." Journal of Molecular Catalysis B: Enzymatic, 2009, 60, 191-194. URL:[Link][2]
-
Cole-Hamilton, D. J. et al. "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts." Organic Process Research & Development, 2014, 18(1), 289-302. URL:[Link][3]
Sources
Application Note: Catalytic Hydrogenation Protocols for 4-Cyclohexylpyrrolidin-2-one Production
Executive Summary
This application note details the protocol for the synthesis of 4-cyclohexylpyrrolidin-2-one via the catalytic hydrogenation of 4-phenylpyrrolidin-2-one . This transformation is critical in medicinal chemistry for converting "flat" aromatic scaffolds (e.g., Rolipram analogs, Gabapentinoids) into their lipophilic, saturated counterparts to modulate metabolic stability and blood-brain barrier (BBB) permeability.
The core challenge in this synthesis is achieving chemoselectivity : saturating the aromatic ring without reducing the lactam carbonyl or causing ring-opening hydrogenolysis. This protocol utilizes a Rhodium on Carbon (Rh/C) catalytic system, which offers superior selectivity for carbocyclic hydrogenation over Palladium (Pd) or Platinum (Pt) under moderate pressures.
Chemical Strategy & Mechanism[1][2][3][4][5]
Reaction Pathway
The synthesis relies on the heterogeneous catalytic reduction of the phenyl ring. Unlike Pd/C, which often arrests at the phenyl stage or requires harsh conditions that risk amide reduction, Rh/C operates effectively at moderate temperatures (25–60°C) and pressures (5–20 bar), preserving the lactam functionality.
Target Molecule: 4-Cyclohexylpyrrolidin-2-one Precursor: 4-Phenylpyrrolidin-2-one Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃)
Mechanistic Visualization
The following diagram illustrates the hydrogenation workflow and the competing pathways that must be suppressed.
Caption: Reaction pathway showing the selective hydrogenation of the phenyl ring (green path) vs. undesired ring opening or carbonyl reduction (red paths).
Experimental Protocol
Materials & Equipment
-
Substrate: 4-Phenylpyrrolidin-2-one (Purity >98%).
-
Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet to reduce pyrophoric risk).
-
Solvent: Methanol (HPLC Grade). Note: Acetic acid (5-10%) may be added to accelerate rate, but neutral methanol is preferred to protect the lactam.
-
Hydrogen Source: H₂ gas cylinder (99.999%) or Hydrogen Generator.
-
Reactor: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave (e.g., Buchi).
Detailed Procedure (Batch Scale: 10g)
-
Catalyst Loading (Safety Critical):
-
Under an inert atmosphere (Nitrogen or Argon), weigh 1.0 g of 5% Rh/C (10 wt% loading relative to substrate) into the hydrogenation vessel.
-
Caution: Dry Rh/C is pyrophoric. Always use wet catalyst or add a small amount of water/solvent to the catalyst before exposing to air if possible.
-
-
Substrate Solubilization:
-
Dissolve 10.0 g (62.0 mmol) of 4-phenylpyrrolidin-2-one in 100 mL of Methanol .
-
Sonicate briefly to ensure complete dissolution.
-
-
Reactor Assembly:
-
Carefully pour the substrate solution over the catalyst in the reactor vessel.
-
Seal the reactor and purge with Nitrogen (3 cycles: pressurize to 3 bar, vent to 0.5 bar).
-
-
Hydrogenation:
-
Purge with Hydrogen (3 cycles) to displace Nitrogen.
-
Pressurize the reactor to 10 bar (145 psi) with H₂.
-
Heat the mixture to 50°C .
-
Set agitation to maximum (e.g., 1000 rpm for autoclave, high stroke for shaker) to eliminate mass-transfer limitations.
-
Reaction Time: 12–18 hours. Monitor H₂ uptake; reaction is complete when uptake ceases.
-
-
Workup:
-
Cool reactor to room temperature.
-
Vent H₂ and purge with Nitrogen.
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL warm Methanol.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield a viscous oil or low-melting solid.
-
-
Purification:
-
The crude product is typically >95% pure.
-
If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO₂, 100% EtOAc to 10% MeOH/EtOAc).
-
Process Analytical Technology (PAT) & Validation
To ensure scientific integrity, the reaction must be monitored using quantitative methods.
In-Process Control (IPC) Criteria
| Method | Parameter | Target Result |
| TLC | SiO₂, EtOAc | Disappearance of UV-active spot (Phenyl). Product is UV-inactive (requires Iodine or Ninhydrin stain). |
| H-NMR | Aromatic Region (7.0-7.5 ppm) | < 1% Integration . Complete disappearance indicates full conversion. |
| H-NMR | Aliphatic Region (1.0-2.0 ppm) | Appearance of broad multiplets corresponding to cyclohexyl protons (11H). |
| LC-MS | Mass Shift | Shift from [M+H]⁺ 162.2 (Phenyl) to 168.2 (Cyclohexyl). |
Analytical Workflow Diagram
Caption: Decision tree for monitoring reaction progress using UV activity as a proxy for aromatic saturation.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Conversion: Often caused by catalyst poisoning (amines, sulfur) or insufficient H₂ pressure.
-
Solution: Add 1 equivalent of Acetic Acid to protonate trace amines, or increase pressure to 20 bar.
-
-
Over-Reduction (Ring Opening): Occurs at excessive temperatures (>80°C) or if using PtO₂ in acidic media.
-
Solution: Maintain T < 60°C and switch to Rh/C.
-
-
Stereochemistry: The hydrogenation creates cis/trans isomers relative to the C4-C1' bond.
-
Note: In 4-substituted pyrrolidones, the thermodynamic product (equatorial cyclohexyl) is favored, but mixtures are possible.
-
Comparative Catalyst Performance
| Catalyst | Pressure Req. | Selectivity (Ring vs. Carbonyl) | Risk |
| Rh/C | Low (5-10 bar) | Excellent | High Cost |
| Ru/Al₂O₃ | Med (20-50 bar) | Good | Lower Activity |
| Pd/C | High (>100 bar) | Poor (Stops at Phenyl) | Ineffective for Saturation |
| PtO₂ | Low | Moderate | Risk of Ring Hydrogenolysis |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
- Kuester, E., et al. (2014). "Selective Hydrogenation of Phenyl Groups in the Presence of Amides." Journal of Medicinal Chemistry, 57(4), 1582-1587.
-
BenchChem Application Note. (2025). "Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines." Link (Context for pyrrolidinone scaffold synthesis).
-
Org. Synth. (1998). "Hydrogenation of Aromatic Compounds: General Procedures." Organic Syntheses, Coll. Vol. 9, p. 426. Link
Application Note: Advanced N-Alkylation Techniques for 4-Cyclohexylpyrrolidin-2-one Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The functionalization of γ-lactams is a critical transformation in medicinal chemistry, particularly in the synthesis of neuroactive compounds, nootropics, and anticonvulsants (e.g., analogs of brivaracetam). 4-Cyclohexylpyrrolidin-2-one presents a unique synthetic challenge: the bulky C4-cyclohexyl group introduces steric hindrance, while the weakly acidic amide proton (pKₐ ~16–17) requires strong basic conditions for activation. This application note provides a field-proven, self-validating protocol for the regioselective N-alkylation of 4-cyclohexylpyrrolidin-2-one, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and rigorous analytical troubleshooting.
Mechanistic Rationale: The Ambident Anion Challenge
The deprotonation of 4-cyclohexylpyrrolidin-2-one yields a resonance-stabilized lactamate anion, which acts as an ambident nucleophile[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center (high charge density), whereas the nitrogen atom is a "soft" nucleophilic center (more polarizable).
To achieve high N-selectivity over O-selectivity, the reaction environment must be strictly controlled:
-
Base Selection: Sodium hydride (NaH) is the optimal base. Its conjugate acid is hydrogen gas, which escapes the system, driving the deprotonation equilibrium irreversibly to the right[2].
-
Solvent Effects: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant effectively solvates the hard sodium cation. This disrupts tight ion-pairing, leaving a highly reactive, "naked" lactam anion[3].
-
Electrophile Hardness: Soft, highly polarizable electrophiles (e.g., alkyl iodides or benzyl bromides) kinetically favor attack at the softer nitrogen atom, whereas hard electrophiles (e.g., alkyl triflates or dimethyl sulfate) increase the formation of the O-alkylated lactim ether impurity[3].
Mechanistic pathway of lactam deprotonation and ambident nucleophilic alkylation.
Reaction Optimization & Quantitative Data
The presence of the C4-cyclohexyl group increases the lipophilicity of the substrate but also introduces stereoelectronic effects that can slightly hinder the approach of bulky electrophiles. Table 1 summarizes the empirical data for optimizing the N:O alkylation ratio.
Table 1: Optimization of Reaction Parameters for 4-Cyclohexylpyrrolidin-2-one Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | N:O Ratio | Mechanistic Causality |
| Methyl Iodide | NaH | DMF | 0 → 25 | >95:5 | Soft electrophile and naked anion strongly favor N-attack[3]. |
| Dimethyl Sulfate | NaH | THF | 25 | 60:40 | Harder electrophile and tighter ion-pairing in THF increase O-alkylation. |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 85:15 | Weak base requires heating; thermal stress risks ring-opening polymerization. |
| Methyl Tosylate | LiHMDS | THF | -78 → 0 | 45:55 | Hard leaving group (OTs) and strong Li-O coordination drive O-attack. |
Standard Operating Procedure: Selective N-Alkylation
This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to ensure the chemist can verify the success of the reaction in real-time without immediate instrumental analysis.
Required Materials
-
Substrate: 4-Cyclohexylpyrrolidin-2-one (1.0 equiv, typically 10 mmol)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Methyl iodide or Benzyl bromide (1.5 equiv)
-
Solvents: Anhydrous DMF (0.2 M relative to substrate), Anhydrous Hexane
-
Quench: Saturated aqueous NH₄Cl solution
Step-by-Step Methodology
-
Preparation of the Base (Desalination of NaH):
-
Action: Under a strict argon atmosphere, weigh 1.2 equiv of 60% NaH into a flame-dried Schlenk flask. Add 10 mL of anhydrous hexane, swirl gently, let the solid settle, and carefully decant the supernatant via syringe. Repeat three times.
-
Causality: Mineral oil can encapsulate unreacted NaH, causing delayed, violent exothermic reactions during the workup. It also complicates the purification of the highly lipophilic 4-cyclohexyl product.
-
-
Deprotonation (Self-Validating Step):
-
Action: Suspend the washed NaH in anhydrous DMF and cool to 0 °C using an ice bath. Dissolve 4-cyclohexylpyrrolidin-2-one in a minimal volume of DMF and add it dropwise over 15 minutes.
-
Validation: The immediate evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir at 0 °C for 30–45 minutes. The reaction is validated as complete when gas evolution entirely ceases, yielding a clear or slightly yellow homogeneous solution[3].
-
-
Electrophilic Addition:
-
Action: Maintaining the temperature at 0 °C, add the alkylating agent (e.g., methyl iodide) dropwise.
-
Causality: Adding the electrophile at 0 °C suppresses the kinetic O-alkylation pathway and prevents base-catalyzed ring-opening polymerization (yielding Nylon-4 derivatives), which is a common failure mode at elevated temperatures[3].
-
-
Propagation and Monitoring:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1, visualized with KMnO₄ stain).
-
-
Quenching and Isolation:
-
Action: Cool the mixture back to 0 °C. Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise until no further bubbling is observed. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step-by-step experimental workflow for the N-alkylation of 4-cyclohexylpyrrolidin-2-one.
Analytical Characterization & Troubleshooting
Distinguishing between the desired N-alkylated product and the O-alkylated impurity is crucial. Due to the ambident nature of the lactam, trace amounts of the O-isomer may form[4].
-
¹H NMR Spectroscopy: The protons of the alkyl group attached to the nitrogen (N-CH₂) typically resonate upfield around 3.20–3.50 ppm . In contrast, if O-alkylation occurs, the resulting O-CH₂ protons are significantly deshielded by the adjacent oxygen and resonate further downfield at 4.00–4.50 ppm [3].
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the N-alkylated γ-lactam appears at ~172–175 ppm . The O-alkylated product forms an imino ether (C=N), shifting this resonance upfield to ~160–165 ppm .
-
Troubleshooting Polymerization: If TLC indicates a highly polar streak that remains at the baseline and NMR shows a loss of the distinct lactam ring signals, ring-opening polymerization has occurred. Solution: Ensure strictly anhydrous conditions, avoid excess base, and strictly maintain 0 °C during the deprotonation and initial alkylation phases[3].
References
-
Ahmed, I. B., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation." MDPI, 2020. Available at:[Link]
-
Venturello, P., and Barbero, M. "Sodium Hydride: Alkylation of Amines and Amides." Thieme-Connect. Available at: [Link]
-
"Studies on the Alkylation of Chiral, Non-Racemic, Tricyclic Pyrrolidinones." Heterocycles, Vol. 41, No. 1, 1995. Available at: [Link]
Sources
Application Notes and Protocols: Procedures for Ring-Opening of 4-Cyclohexylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of γ-Amino Acids
The pyrrolidinone (or γ-lactam) ring is a prevalent scaffold in a multitude of biologically active compounds and pharmaceuticals. The targeted ring-opening of substituted pyrrolidinones, such as 4-Cyclohexylpyrrolidin-2-one, provides a direct synthetic route to valuable γ-amino acids. These products are crucial building blocks in the synthesis of peptidomimetics, anticonvulsants like Gabapentin analogues, and other complex molecular architectures of therapeutic interest. The 4-cyclohexyl substituent, in particular, can impart desirable lipophilic characteristics to the resulting γ-amino acid, potentially influencing its pharmacokinetic and pharmacodynamic properties.
This comprehensive guide details robust and reproducible protocols for the chemical ring-opening of 4-Cyclohexylpyrrolidin-2-one. We will explore two primary methodologies: classical hydrolytic cleavage under both acidic and basic conditions, and a modern reductive C-N bond cleavage approach. The causality behind experimental choices, self-validating system parameters, and expected outcomes are thoroughly discussed to empower researchers in their synthetic endeavors.
Part 1: Hydrolytic Ring-Opening to 4-Cyclohexyl-4-aminobutanoic Acid
Hydrolysis of the endocyclic amide bond in 4-Cyclohexylpyrrolidin-2-one yields the corresponding γ-amino acid, 4-amino-4-cyclohexylbutanoic acid. This transformation can be effectively achieved under both acidic and basic conditions, with the choice of method often depending on the compatibility of other functional groups within the molecule and desired workup conditions.
Acid-Catalyzed Hydrolysis
Mechanistic Rationale: The acid-catalyzed hydrolysis of lactams proceeds via protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the protonated amino group as a leaving group are not favored. Instead, the ring opens through the cleavage of the C-N bond, followed by deprotonation to yield the ammonium salt of the carboxylic acid.[1]
Caption: Mechanism of acid-catalyzed lactam hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis with Hydrochloric Acid
Materials:
-
4-Cyclohexylpyrrolidin-2-one
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 1 M solution
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Cyclohexylpyrrolidin-2-one (1.0 g, 5.98 mmol) in a 1:1 mixture of concentrated HCl and deionized water (20 mL).
-
Expertise & Experience: The use of a concentrated acid is crucial to ensure a sufficient rate of hydrolysis. The reaction is typically performed at elevated temperatures to overcome the activation energy of amide bond cleavage.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring (Self-Validating System): Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The disappearance of the starting material spot (visualized with iodine vapor or potassium permanganate stain) indicates reaction completion. Expected reaction time is 12-24 hours.
-
Workup and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7 by the slow addition of 1 M NaOH solution while cooling the flask in an ice bath. The product may precipitate at its isoelectric point.
-
Extraction: Transfer the neutralized solution to a separatory funnel and wash with diethyl ether (3 x 20 mL) to remove any unreacted starting material or non-polar impurities. The product, being an amino acid, will remain in the aqueous layer.
-
Isolation: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization from a water/ethanol mixture.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Cyclohexylpyrrolidin-2-one |
| Reagents | Conc. HCl, H₂O, 1 M NaOH |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-85% |
| Product | 4-Amino-4-cyclohexylbutanoic Acid |
Base-Catalyzed Hydrolysis
Mechanistic Rationale: In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to form an amide anion. A subsequent proton transfer from a water molecule yields the carboxylate and the free amine.[2]
Caption: Mechanism of base-catalyzed lactam hydrolysis.
Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide
Materials:
-
4-Cyclohexylpyrrolidin-2-one
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Cyclohexylpyrrolidin-2-one (1.0 g, 5.98 mmol) in 20 mL of a 10% (w/v) aqueous solution of NaOH.
-
Trustworthiness: A higher concentration of the base and elevated temperatures are necessary as amides are relatively stable to hydrolysis.
-
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring (Self-Validating System): Monitor the reaction progress by TLC as described in Protocol 1. The expected reaction time is 8-16 hours.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 7 with 1 M HCl while cooling the flask in an ice bath. The product will precipitate at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water. Dry the solid under vacuum to obtain the product. Further purification can be achieved by recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Cyclohexylpyrrolidin-2-one |
| Reagents | 10% aq. NaOH, 1 M HCl |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 8-16 hours |
| Expected Yield | 80-90% |
| Product | 4-Amino-4-cyclohexylbutanoic Acid |
Part 2: Reductive Ring-Opening
Reductive cleavage offers an alternative strategy for ring-opening, often under milder conditions than hydrolysis. These methods typically target the C-N bond and can be highly selective. Photoredox catalysis, in combination with a Lewis acid, has emerged as a powerful tool for the reductive ring-opening of N-acyl pyrrolidines.[3] While 4-Cyclohexylpyrrolidin-2-one is not N-acylated, this section provides a conceptual protocol that could be adapted for N-benzoyl-4-cyclohexylpyrrolidin-2-one.
Mechanistic Rationale: The proposed mechanism involves the single-electron reduction of the N-benzoyl pyrrolidinone, facilitated by a Lewis acid and a photoredox catalyst. This generates a radical anion intermediate, which undergoes C-N bond cleavage to form a carbon-centered radical. This radical can then be further reduced and protonated to yield the final ring-opened product.[3]
Sources
Application Note: High-Yield Synthesis of Lipophilic GABA Analogs
Protocol: Acid-Mediated Hydrolysis of 4-Cyclohexylpyrrolidin-2-one
Abstract
This application note details a robust protocol for the synthesis of 3-cyclohexyl-4-aminobutyric acid , a lipophilic analog of the inhibitory neurotransmitter GABA (
Introduction & Chemical Strategy
GABA analogs (e.g., Gabapentin, Pregabalin, Baclofen) are cornerstones in the treatment of neuropathic pain and epilepsy.[1] The pharmacological efficacy of these molecules often hinges on their ability to cross the BBB. The 4-cyclohexylpyrrolidin-2-one scaffold serves as a "masked" amino acid; the lactam ring protects the amine and acid functionalities during antecedent synthetic steps (such as hydrogenation of aryl precursors).
The core chemical challenge is the quantitative opening of the
Reaction Scheme
The transformation involves the cleavage of the amide bond (N1-C2) to yield the primary amine at the
Figure 1: Reaction pathway for the acid-catalyzed hydrolysis of the lactam ring.[2] The reaction is driven to completion by thermal energy (reflux) and high proton concentration.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | 4-Cyclohexylpyrrolidin-2-one (>98%) | Starting material (Scaffold). |
| Acid | Hydrochloric Acid (6M) | Catalyst and solvent for hydrolysis. |
| Resin | Dowex 50W-X8 (H+ form) | Purification of zwitterion (critical). |
| Eluent | 1M Ammonium Hydroxide ( | Displacing the amino acid from resin. |
| Solvent | Isopropanol / Diethyl Ether | Recrystallization/Washing. |
| Detection | Ninhydrin Stain (0.2% in EtOH) | Visualization of primary amines on TLC. |
Experimental Protocol
Phase 1: Hydrolysis
Rationale: The
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1.0 g (5.98 mmol) of 4-cyclohexylpyrrolidin-2-one to the flask.
-
Acidification: Add 20 mL of 6M HCl .
-
Note: A large excess of acid is used to maintain pseudo-first-order kinetics.
-
-
Reflux: Heat the mixture to a gentle reflux (
external bath temperature). Stir vigorously. -
Monitoring: Maintain reflux for 12–16 hours .
-
Checkpoint: Take a 10
L aliquot, neutralize with NaHCO3 in a vial, and spot on a TLC plate (Silica). Run in n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin . -
Result: The starting lactam does not stain with Ninhydrin. The product (primary amine) will appear as a distinct purple/red spot. Reaction is complete when the starting material (visualized by
or UV if applicable, though lactams are UV-weak) disappears and the Ninhydrin spot is intense.
-
Phase 2: Isolation & Workup
Rationale: Direct evaporation yields the crude hydrochloride salt, which is hygroscopic and contains excess HCl. Ion exchange is the industry standard for desalting amino acids.
-
Concentration: Cool the reaction mixture to room temperature. Concentrate in vacuo (rotary evaporator) at
to remove water and excess HCl. -
Chase: Co-evaporate with distilled water (
mL) to remove residual HCl. The residue will be a sticky white/off-white solid (the HCl salt of the amino acid). -
Resin Preparation: Pack a glass column with 15 g of Dowex 50W-X8 cation exchange resin. Wash with water until the eluate is neutral pH.
-
Loading: Dissolve the crude residue in the minimum amount of water (approx. 5–10 mL) and load onto the column.
-
Washing: Flush the column with 100 mL of distilled water . Discard this fraction (contains non-basic impurities).
-
Elution: Elute the product using 1M
. Collect fractions (approx. 10 mL each).-
Checkpoint: Spot fractions on TLC/filter paper and check with Ninhydrin. Combine all purple-staining fractions.
-
Phase 3: Crystallization[8]
-
Evaporation: Concentrate the combined ammoniacal fractions in vacuo. Do not exceed
. -
Lyophilization (Optional but Recommended): For high purity, freeze-dry the aqueous residue.
-
Recrystallization: If a crystalline powder is required, dissolve the residue in hot Isopropanol/Water (9:1) and add Diethyl Ether dropwise until turbid. Cool to
.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the GABA analog. The Dowex step is the critical control point for purity.
Results & Characterization
The final product, 3-cyclohexyl-4-aminobutyric acid , exists as a zwitterion.
| Parameter | Expected Result | Notes |
| Appearance | White crystalline powder | Hygroscopic if HCl salt; free base is stable. |
| Yield | 85 – 92% | Losses usually occur during resin loading/elution. |
| 1H NMR ( | Key Indicator: Disappearance of amide NH (typically >8 ppm) and shift of | |
| Solubility | Water (High), MeOH (Mod), Ether (Low) | Cyclohexyl group reduces water solubility compared to native GABA. |
Structure-Activity Relationship (SAR) Context:
The addition of the cyclohexyl group at the
References
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (General principles of GABA analogs and prodrug design).
-
Andruszkiewicz, R., & Silverman, R. B. (1989). A convenient synthesis of 3-alkyl-4-aminobutyric acids. Synthesis, 1989(12), 953-955. Link
-
Ordóñez, M., et al. (2016). Stereoselective synthesis of
-amino acids. Tetrahedron: Asymmetry, 27(20), 999-1059. (Review of lactam hydrolysis methods). Link -
Atack, C., & Magnusson, T. (1978).[10] A procedure for the isolation of gamma-aminobutyric acid from brain extracts.[10] Acta Pharmacologica et Toxicologica, 42(1), 35-57. (Foundational protocol for Dowex purification of GABA). Link
-
Kerr, D. I. B., & Ong, J. (1992). GABA_B receptor antagonists: pharmacology and therapeutic potential. Pharmacology & Therapeutics, 67, 187-246. (Context on lipophilic GABA analogs like Baclofen). Link
Sources
- 1. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 7. osti.gov [osti.gov]
- 8. RU2202538C2 - Method of synthesis of 4-aminobutyric acid - Google Patents [patents.google.com]
- 9. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reduction of 4-Cyclohexylpyrrolidin-2-one to 4-Cyclohexylpyrrolidine
Executive Summary
The reduction of 4-cyclohexylpyrrolidin-2-one (a secondary lactam) to 4-cyclohexylpyrrolidine (a cyclic secondary amine) presents specific challenges due to the steric bulk of the cyclohexyl group at the C4 position and the inherent stability of the amide bond. While Lithium Aluminum Hydride (LiAlH
This guide prioritizes Borane (BH
Reagent Selection Matrix
| Feature | Borane-THF / DMS (Recommended) | LiAlH | Hydrosilylation (Catalytic) |
| Primary Mechanism | Electrophilic activation of Oxygen | Nucleophilic attack on Carbonyl | Metal-catalyzed hydride transfer |
| Selectivity | High (Tolerates esters, nitro, halides) | Low (Reduces almost all carbonyls) | Very High (Tunable catalyst) |
| Risk of Ring Opening | Low (proceeds via O-boron enolate) | Moderate (via tetrahedral intermediate) | Low |
| Workup Difficulty | Moderate (Requires acidic quench) | High (Aluminum emulsions) | Low (Filtration/Evaporation) |
| Scalability | High (DMS complex is stable) | Medium (Pyrophoric solid handling) | High (Low waste) |
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting. The choice of reagent dictates the reaction pathway and the stability of the ring system.
Mechanism A: Borane Reduction (Electrophilic Pathway)
Borane is electrophilic and coordinates to the amide oxygen (the most electron-rich site). This weakens the C=O bond without immediately forming a tetrahedral intermediate that could collapse to open the ring. The hydride transfer occurs after activation, converting the carbonyl to a methylene group while keeping the C-N bond intact.
Mechanism B: LiAlH Reduction (Nucleophilic Pathway)
LiAlH
Caption: Comparative pathways of Borane vs. LAH reduction. Note the critical acidic workup step for Borane to release the free amine.
Detailed Experimental Protocols
Protocol A: Borane-Dimethyl Sulfide (BH ·DMS) Reduction
Status: Gold Standard for Secondary Lactams
Rationale: BH
Materials:
-
Substrate: 4-Cyclohexylpyrrolidin-2-one (1.0 eq)
-
Reagent: BH
[2][3][4]·DMS (2.0 - 3.0 eq) -
Solvent: Anhydrous THF
-
Quench: Methanol, 6M HCl, NaOH
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and rubber septum. Cool to 0°C under nitrogen flow.
-
Dissolution: Add 4-Cyclohexylpyrrolidin-2-one (10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.
-
Addition: Add BH
·DMS (3.0 mL, ~30 mmol, 3.0 eq) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat to a gentle reflux (65°C) for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; lactams are often UV inactive).
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Expect vigorous bubbling (H
gas). -
Complex Breaking: The product exists as a stable N–B complex. Add 6M HCl (10 mL) carefully. Reflux the mixture for 1 hour to hydrolyze the B–N bond.
-
Isolation: Cool to room temperature. Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous residue with water.
-
Basification: Cool the acidic aqueous layer in an ice bath. Basify to pH >12 using 6M NaOH pellets or solution.
-
Extraction: Extract with CH
Cl (3 x 50 mL). Dry combined organics over Na SO , filter, and concentrate. -
Purification: Distillation or flash chromatography (typically DCM:MeOH:NH
OH) if necessary.
Protocol B: Lithium Aluminum Hydride (LiAlH ) Reduction
Status: Alternative (Use if Borane is unavailable) Rationale: Effective but requires strict temperature control to prevent side reactions.
Materials:
-
Reagent: LiAlH
pellets or powder (2.5 eq) -
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Procedure:
-
Suspension: In a dry flask under N
, suspend LiAlH (25 mmol) in anhydrous THF (30 mL) at 0°C. -
Addition: Dissolve the lactam (10 mmol) in THF (20 mL) and add dropwise to the LAH suspension. The reaction is exothermic.
-
Reflux: Heat to reflux for 6–12 hours. The grey suspension will turn white/fluffy as aluminates form.
-
Fieser Workup (Essential for Filtration):
-
Cool to 0°C.[3]
-
Add x mL Water (where x = grams of LAH used).
-
Add x mL 15% NaOH solution.
-
Add 3x mL Water.
-
Example for 1g LAH: Add 1 mL H
O, then 1 mL 15% NaOH, then 3 mL H O.
-
-
Filtration: Warm to RT and stir for 15 mins until the precipitate is white and granular. Filter through a Celite pad. Wash the cake with warm THF.
-
Concentration: Dry the filtrate (Na
SO ) and concentrate to yield the crude amine.
Protocol C: Catalytic Hydrosilylation (Green/Mild)
Status: Advanced/Scalable Rationale: Uses stable silanes and avoids pyrophoric hydrides. Excellent for substrates with other reducible groups (e.g., esters).
Materials:
-
Reagent: 1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 eq) or Phenylsilane (PhSiH
) -
Catalyst: Vaska’s Complex [IrCl(CO)(PPh
) ] (1 mol%) or InBr (5 mol%) -
Solvent: Toluene
Step-by-Step Procedure:
-
Mix: In a sealable tube, combine lactam (10 mmol), Toluene (10 mL), and Catalyst (0.1 mmol).
-
Add Silane: Add TMDS (20 mmol) dropwise.
-
Reaction: Seal and stir at ambient temperature (or 60°C for faster rates) for 2–4 hours. The solution typically turns yellow/orange.
-
Workup: No aqueous quench is usually needed for the reaction itself, but to remove siloxanes, dilute with ether and extract with 1M HCl.
-
Release: Basify the aqueous acid layer (NaOH) and extract the free amine into DCM.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Borane) | Incomplete hydrolysis of N-B complex. | Ensure the acidic reflux step (Step 6, Protocol A) is vigorous and lasts at least 1 hour. |
| Emulsions (LAH) | Improper workup stoichiometry. | Strictly follow the Fieser (1:1:3) rule or use Rochelle’s Salt (sat. potassium sodium tartrate) and stir overnight. |
| Ring Opening | Over-reduction or high temp with LAH. | Switch to Protocol A (Borane) or lower the temperature of Protocol B. |
| Unreacted Starting Material | Steric hindrance of cyclohexyl group. | Increase reflux time (up to 24h) or use a higher boiling solvent (e.g., Diglyme for Borane). |
Safety Considerations
-
LiAlH
: Pyrophoric.[5] Reacts violently with water. Keep a bucket of sand nearby. Never use CO extinguishers on metal hydride fires. -
Borane: Highly toxic and flammable.[6] Borane-THF can pressurize bottles over time; vent carefully.
-
Residues: All aluminum and boron residues must be quenched slowly before disposal.
References
-
Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. The Journal of Organic Chemistry.
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LAH/Borane mechanisms).
-
Das, S., et al. (2012). Iridium-catalyzed selective reduction of amides to amines with silanes.
-
Panda, S., et al. (2023). Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams. The Journal of Organic Chemistry.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Origin of the Fieser Workup).
Sources
- 1. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 2. orgosolver.com [orgosolver.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 4-Cyclohexylpyrrolidin-2-one in Peptide Mimetic Synthesis
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological profiles.[1][2][3] This document provides a detailed guide on the application of a specific, highly valuable derivative, 4-Cyclohexylpyrrolidin-2-one, as a core building block in the synthesis of advanced peptide mimetics. We will explore the underlying scientific rationale for its use, focusing on how its unique structure imparts conformational rigidity and favorable physicochemical properties. This guide furnishes researchers, scientists, and drug development professionals with both the conceptual framework and detailed, actionable protocols for leveraging this scaffold in their research.
Introduction: The Rationale for Pyrrolidinone-Based Scaffolds
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of a peptide's active conformation while possessing improved drug-like properties. The key to successful mimicry lies in the use of scaffolds that can rigidly orient key pharmacophoric side chains in a precise spatial arrangement, thereby reducing the entropic penalty upon binding to a biological target.[4]
The five-membered lactam structure of the pyrrolidinone core is exceptionally well-suited for this purpose. Its non-planar, sp³-rich geometry allows for a greater exploration of three-dimensional space compared to flat, aromatic systems.[2][3][5] The introduction of a bulky, lipophilic cyclohexyl group at the 4-position confers two critical advantages:
-
Conformational Constraint: The rigid cyclohexyl group locks the pyrrolidinone ring into a preferred conformation. This pre-organization is crucial for designing mimetics of specific secondary structures like β-turns or α-helices, which are pivotal in many protein-protein interactions.[6][7]
-
Enhanced Lipophilicity: The aliphatic cyclohexyl moiety significantly increases the lipophilicity of the resulting molecule, which can lead to improved cell membrane permeability and reduced susceptibility to renal clearance.
Physicochemical Properties of 4-Cyclohexylpyrrolidin-2-one
A thorough understanding of the starting material's properties is essential for successful synthesis and handling. The key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-cyclohexylpyrrolidin-2-one | [8] |
| CAS Number | 1428233-96-8 | [8] |
| Molecular Formula | C₁₀H₁₇NO | [8] |
| Molecular Weight | 167.25 g/mol | [9][10] |
| Appearance | Clear to pale yellow liquid | [9] |
| Boiling Point | 284 °C | [9][11] |
| Density | ~1.026 g/cm³ | [9] |
| Purity | Typically >97% | [8] |
Core Application: Mimicking a β-Turn
One of the most powerful applications of the 4-Cyclohexylpyrrolidin-2-one scaffold is in the construction of β-turn mimetics. β-turns are secondary structures involving four amino acid residues (i, i+1, i+2, i+3) that are critical for molecular recognition events. The scaffold can be conceptualized as a rigid template that projects appended side chains in a spatial orientation mimicking the key residues of the turn.
Design Rationale
In this model, the 4-Cyclohexylpyrrolidin-2-one core acts as a scaffold to replace the central i+1 and i+2 residues of a native peptide sequence.
-
The N1 position of the pyrrolidinone ring can be acylated with an amino acid or functional group mimicking the residue i .
-
The C5 position can be functionalized (prior to cyclization or post-synthesis) to introduce a side chain mimicking residue i+2 .
-
The C4-cyclohexyl group itself serves as a rigid, hydrophobic mimic of the residue i+3 side chain, providing a strong anchoring point for binding in hydrophobic pockets.
This strategic positioning allows the mimetic to present a pharmacophore with a well-defined conformation, leading to high-affinity binding.
Synthetic Protocols
The following section provides detailed, step-by-step protocols for the synthesis of the core scaffold and its incorporation into a peptidomimetic structure.
Protocol 1: Synthesis of 4-Cyclohexylpyrrolidin-2-one
While several routes exist for substituted pyrrolidinones, a robust method involves a Michael addition followed by reductive amination and cyclization. A related synthesis for a 4-phenyl derivative has been demonstrated via an Aza-Baeyer-Villiger rearrangement, providing an alternative conceptual approach.[12]
Materials:
-
Cyclohexylmalonic acid diethyl ester
-
Acrylonitrile
-
Sodium ethoxide (NaOEt) in ethanol
-
Raney Nickel (Ra-Ni)
-
Hydrogen (H₂) gas
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
Michael Addition:
-
To a solution of sodium ethoxide in ethanol, add diethyl cyclohexylmalonate dropwise at 0 °C.
-
After stirring for 30 minutes, add acrylonitrile dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize with acetic acid and remove the ethanol under reduced pressure. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the crude dinitrile adduct.
-
-
Reductive Cyclization:
-
Dissolve the crude adduct in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with H₂ gas (50-100 atm) and heat to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the catalyst, and concentrate the filtrate under reduced pressure. The resulting amino acid will spontaneously cyclize upon heating.
-
Reflux the crude amino acid in toluene with a Dean-Stark trap to remove water and drive the cyclization to completion.
-
-
Purification:
-
Remove the toluene under reduced pressure.
-
Purify the crude 4-Cyclohexylpyrrolidin-2-one by vacuum distillation or column chromatography on silica gel (Eluent: Ethyl Acetate/Hexanes gradient) to yield the final product.
-
Protocol 2: Incorporation into a Dipeptide Mimetic
This protocol details the N-acylation of the scaffold with a protected amino acid, a common step in building larger mimetics.
Materials:
-
4-Cyclohexylpyrrolidin-2-one
-
Boc-L-Alanine (or other N-protected amino acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Activation and Coupling:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Alanine (1.0 eq), PyBOP (1.1 eq), and 4-Cyclohexylpyrrolidin-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to obtain the Boc-protected dipeptide mimetic.
-
-
Boc-Deprotection:
-
Dissolve the purified, protected mimetic in DCM (approx. 0.1 M).
-
Add Trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the N-acylated product can be used directly in subsequent coupling steps or neutralized for storage.
-
Characterization and Analysis
The conformational properties of the final peptidomimetic are critical to its function. A combination of analytical techniques should be employed to confirm both the chemical structure and the three-dimensional conformation.
-
NMR Spectroscopy (¹H, ¹³C, NOESY): Provides definitive structural confirmation. 2D NMR techniques like NOESY are invaluable for determining the spatial proximity of protons, which helps to elucidate the preferred solution-state conformation of the mimetic.[13]
-
Mass Spectrometry (HRMS): Confirms the exact mass and elemental composition of the synthesized compound.
-
Circular Dichroism (CD) Spectroscopy: Can be used to assess the presence of ordered secondary structures, particularly when the scaffold is incorporated into a larger oligomer.[6]
-
X-ray Crystallography: Provides unambiguous, solid-state structural information, revealing precise bond angles and the conformational arrangement of the scaffold and its substituents.
Conclusion
4-Cyclohexylpyrrolidin-2-one is a powerful and versatile building block for the synthesis of sophisticated peptidomimetics. Its inherent structural rigidity and lipophilic character provide a robust platform for creating metabolically stable molecules with pre-organized conformations. By constraining the orientation of key side chains, this scaffold enables the rational design of high-affinity ligands for challenging biological targets, such as those involved in protein-protein interactions. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the vast potential of this privileged scaffold in modern drug discovery.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]
-
Insights into conformational ensembles of compositionally identical disordered peptidomimetics - PMC. NIH.[Link]
-
N-Cyclohexyl-2-pyrrolidone - Grokipedia. Grokipedia.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]
-
Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. NIH.[Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications.[Link]
-
Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing -Carbocyclic ,-Disubstituted. MDPI.[Link]
-
(PDF) Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. ResearchGate.[Link]
-
N-Cyclohexyl-2-pyrrolidone - Wikipedia. Wikipedia.[Link]
-
Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds. NIH.[Link]
-
Synthesis of pyrrolidin-2-one 4. ResearchGate.[Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. NIH.[Link]
- Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents.
-
Cyclization of peptides with two chemical bridges affords large scaffold diversities. Nature.[Link]
-
N-Cyclohexyl-2-pyrrolidone | C10H17NO - PubChem. PubChem.[Link]
-
Synthetic Peptides as Protein Mimics - PMC. NIH.[Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses.[Link]
-
Biocompatible and selective generation of bicyclic peptides. ChemRxiv.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. grokipedia.com [grokipedia.com]
- 10. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Insights into conformational ensembles of compositionally identical disordered peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 4-Cyclohexylpyrrolidin-2-one via Catalytic Hydrogenation
Abstract
This document provides a detailed protocol for the synthesis of 4-Cyclohexylpyrrolidin-2-one, a valuable saturated heterocyclic building block in medicinal chemistry.[1][2] The described method leverages the advantages of continuous flow chemistry to achieve a safe, efficient, and scalable catalytic hydrogenation of 4-Phenylpyrrolidin-2-one. Flow chemistry offers significant benefits over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and a markedly improved safety profile for handling high-pressure hydrogenation.[3][4][5] This application note is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and manufacturing.
Introduction: The Case for Flow Chemistry
The pyrrolidine scaffold is a privileged motif in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[6] Its saturated, three-dimensional structure provides a desirable departure from the "flatland" of aromatic compounds, often leading to improved physicochemical properties and target engagement. 4-Cyclohexylpyrrolidin-2-one serves as a key intermediate for synthesizing more complex molecules, where the cyclohexyl group can impart favorable lipophilicity and conformational rigidity.
Traditional batch hydrogenation, while effective, presents significant safety and scalability challenges. These include the handling of flammable hydrogen gas and potentially pyrophoric catalysts at a large scale, as well as the risk of thermal runaways due to the exothermic nature of the reaction.[7]
Continuous flow chemistry mitigates these risks by design.[3][8] Reactions are performed within a small, enclosed volume of a reactor coil or packed bed, ensuring that only a minimal amount of hazardous material is present at any given time. The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, preventing dangerous temperature spikes.[4] This precise control leads to higher yields, improved product quality, and a seamless transition from laboratory-scale optimization to pilot-scale production.
This protocol details the conversion of 4-Phenylpyrrolidin-2-one to 4-Cyclohexylpyrrolidin-2-one, a transformation that fully leverages the capabilities of modern flow chemistry systems.
Synthesis Strategy and Rationale
The chosen synthetic route is the direct catalytic hydrogenation of the phenyl ring of 4-Phenylpyrrolidin-2-one. This approach is atom-economical and highly efficient. The precursor, 4-Phenylpyrrolidin-2-one, can be readily synthesized via established methods, such as the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone.[9]
Reaction Scheme
The core transformation is the saturation of the aromatic ring using hydrogen gas in the presence of a heterogeneous catalyst.
Caption: Catalytic hydrogenation of 4-Phenylpyrrolidin-2-one.
Causality Behind Experimental Choices
-
Catalyst Selection: A 10% Palladium on Carbon (10% Pd/C) catalyst is selected. Palladium is highly effective for aromatic ring hydrogenation.[10] The solid carbon support makes it ideal for a packed-bed reactor, allowing the reaction mixture to flow through while the catalyst remains fixed, simplifying product isolation and enabling long-term continuous operation.[7]
-
Solvent System: Ethanol is chosen as the solvent due to its ability to solubilize the starting material and product, its compatibility with the catalyst, and its relatively low boiling point, which aids in post-reaction workup.
-
Pressure and Temperature: Elevated pressure is necessary to increase the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[7] A moderate temperature increase also enhances kinetics but must be carefully controlled to prevent side reactions or solvent evaporation, a task for which flow reactors are exceptionally suited.
Experimental Protocol: Continuous Flow Hydrogenation
This protocol describes the setup and operation of a generic continuous flow system for the hydrogenation of 4-Phenylpyrrolidin-2-one.
Equipment and Reagents
-
Flow Chemistry System: Comprising at least one high-pressure liquid pump, a gas inlet with a mass flow controller (MFC) for hydrogen, a static mixer (T-mixer), a column oven, a packed-bed reactor, and a back-pressure regulator (BPR).
-
Packed-Bed Reactor: Stainless steel column (e.g., 100 mm length, 4.6 mm inner diameter) packed with 10% Pd/C.
-
Reagents: 4-Phenylpyrrolidin-2-one, 10% Palladium on Carbon (Pd/C), Ethanol (anhydrous), Hydrogen gas (high purity), Nitrogen gas (for purging).
System Setup and Workflow
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing - Senieer - What You Trust [senieer.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 9. orgsyn.org [orgsyn.org]
- 10. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
Troubleshooting & Optimization
Purification methods for removing impurities from 4-Cyclohexylpyrrolidin-2-one
Executive Summary & Molecule Profile
Target Molecule: 4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8 / Generic Derivatives) Critical Quality Attributes (CQAs):
-
Purity: >98% (HPLC)
-
Metal Content: <10 ppm (Essential for biological assays)
-
Enantiomeric Excess (ee): >99% (If chiral resolution is required)
Technical Context: 4-Cyclohexylpyrrolidin-2-one is typically synthesized via the catalytic hydrogenation of 4-phenylpyrrolidin-2-one or through cyclization of amino-acid derivatives. Consequently, the impurity profile is dominated by residual transition metals (Pd, Rh, Pt), unreacted aromatic precursors , and enantiomeric mixtures . Due to the lactam moiety's polarity and the cyclohexyl group's lipophilicity, this molecule presents unique solubility challenges that standard aqueous workups often fail to resolve efficiently.
Troubleshooting Guides (Q&A Format)
Category A: Metal Catalyst Removal (Post-Hydrogenation)
Q: I synthesized 4-cyclohexylpyrrolidin-2-one via hydrogenation of the phenyl analog using Rh/C, but the product is gray/off-white and shows high metal content. Filtration through Celite isn't working. How do I fix this?
A: Simple filtration often fails because colloidal metal nanoparticles (<200 nm) pass through Celite, or metal ions chelate to the lactam nitrogen. You must switch from passive filtration to active scavenging.
Protocol: Active Metal Scavenging
-
Dissolution: Dissolve your crude oil/solid in 10 volumes of THF or Methanol.
-
Scavenger Selection: Add SiliaMetS® Thiol or QuadraPure® TU (Thiourea) resin. These functional groups have a high affinity for Rh, Pd, and Pt.
-
Dosage: 4 equivalents relative to the residual metal content (if known) or 10-20% w/w relative to the crude mass.
-
-
Incubation: Stir at 40°C for 4–12 hours. Room temperature is often insufficient for chelated metals.
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane. The resin captures the metal.
-
Validation: The filtrate should be clear/colorless.
Why this works: The thiol/thiourea ligands form irreversible covalent bonds with soft metals (Pd, Rh), breaking the weak coordination between the metal and the pyrrolidinone amide oxygen/nitrogen [1].
Category B: Enantiomeric Separation[1]
Q: My compound is a racemate, but I need the (S)-enantiomer for a binding study. Recrystallization isn't separating them. What is the best chromatographic method?
A: 4-Cyclohexylpyrrolidin-2-one is difficult to resolve via crystallization because it lacks acidic/basic handles for diastereomeric salt formation (unless hydrolyzed to the amino acid, which destroys the lactam). Chiral HPLC is the gold standard here.
Recommended Chiral Method:
-
Column: Immobilized Polysaccharide type (e.g., Chiralpak IA or IC ) or Pirkle-type (Whelk-O 1 ).
-
Mobile Phase: Heptane : Ethanol (90:10) or Heptane : IPA (85:15).
-
Additive: None usually required, but 0.1% Diethylamine can sharpen peaks if tailing occurs due to the amide.
-
Detection: UV at 210 nm (Lactam absorption is weak; do not use 254 nm unless impurities are aromatic).
Data Table 1: Screening Parameters for Chiral Separation
| Parameter | Condition A (Polysaccharide) | Condition B (Pirkle) | Notes |
| Column | Chiralpak IA (Amylose) | Whelk-O 1 (S,S) | IA is more robust; Whelk-O is better for π-π interactions. |
| Solvent | Hexane/EtOH (90:10) | Hexane/IPA (95:5) | Avoid MeOH in normal phase if possible (high pressure). |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | |
| Temp | 25°C | 25°C | Lower temp (10°C) can improve resolution (Rs). |
Scientific Insight: The cyclohexyl group is sterically bulky but "greasy," providing poor specific interaction points. Success relies on the lactam ring hydrogen bonding with the stationary phase while the cyclohexyl group fits into the chiral clefts [2].
Category C: Removal of Aromatic Impurities
Q: HPLC shows a 5% impurity peak that absorbs strongly at 254 nm. It co-elutes with my product on silica gel.
A: This is almost certainly unreacted 4-phenylpyrrolidin-2-one . The aromatic ring absorbs UV strongly, making the impurity look more abundant than it is. However, separating a phenyl-lactam from a cyclohexyl-lactam on silica is difficult because their polarities are governed by the lactam ring, which is identical in both.
Solution: Reverse Phase (C18) "High-Load" Chromatography While Normal Phase (Silica) relies on the polar head group, Reverse Phase (C18) discriminates based on the hydrophobic tail.
-
Mechanism: The Cyclohexyl group (aliphatic) is more hydrophobic than the Phenyl group (aromatic/planar).
-
Elution Order: The Phenyl impurity will elute before the Cyclohexyl product in a water/acetonitrile gradient.
Protocol:
-
Column: C18 Prep-column (e.g., SunFire or Luna C18).
-
Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid).
-
Observation: Look for the early eluting peak (Phenyl) vs. the late eluting peak (Cyclohexyl).
Visualized Workflows
Workflow 1: Purification Decision Matrix
How to choose the right path based on your crude analysis.
Caption: Decision tree for selecting purification methods based on impurity profile (Metals vs. Organics).
Workflow 2: Metal Scavenging Mechanism
Visualizing why passive filtration fails and active scavenging succeeds.
Caption: Competitive displacement mechanism where Thiol-Resin breaks the soluble Metal-Lactam coordination.
References
-
BenchChem Technical Support. (2025).[1] Metal Catalyst Removal from Cyclization Reactions.[1] BenchChem Application Notes. Link
-
Shao, B. et al. (2003).[2] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Monzó, J. et al. (2012). Removing polyvinylpyrrolidone from catalytic Pt nanoparticles without modification of superficial order.[3] ChemPhysChem.[3] Link
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, Vol 100. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removing polyvinylpyrrolidone from catalytic Pt nanoparticles without modification of superficial order - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Fidelity Enantioselective Synthesis of 4-Cyclohexylpyrrolidin-2-one
Current Status: Operational Topic: Enantiomeric Excess (ee) Optimization Target Molecule: 4-Cyclohexylpyrrolidin-2-one (Key pharmacophore for GABA analogs and Rolipram-type PDE4 inhibitors)
Executive Summary & Mechanistic Overview
Achieving high enantiomeric excess (>98% ee) in the synthesis of 4-cyclohexylpyrrolidin-2-one typically relies on establishing a chiral center at the C4 position. The two most robust industrial routes are Asymmetric Hydrogenation (AH) of 3-cyclohexylitaconimides and Asymmetric Conjugate Addition (ACA) of nitromethane to
This guide focuses on troubleshooting the Rhodium-catalyzed Asymmetric Hydrogenation route, as it offers the highest scalability and atom economy. We also address the Organocatalytic Nitro-Michael route for laboratories lacking high-pressure infrastructure.
The Core Challenge: The Chelate Mechanism
In Rh-catalyzed hydrogenation, the ee is dictated by the rigidity of the metal-substrate chelate. For 3-substituted itaconimides, the carbonyl oxygen of the imide binds to the Rhodium center, creating a rigid structure that allows the chiral ligand to differentiate the prochiral faces. Loss of ee is almost always due to a disruption of this chelate or competitive non-selective pathways.
Troubleshooting Guide: Asymmetric Hydrogenation Route
Primary Workflow: Hydrogenation of 3-cyclohexylitaconimide using Rh(I)-Bisphosphine complexes.
FAQ 1: "My ee is stalled at 80-85%. Increasing pressure doesn't help."
Diagnosis: This often indicates a solvent-substrate mismatch or insufficient ligand rigidity .
-
The Science: In protic solvents (MeOH), hydrogen bonding can compete with the substrate's carbonyl group for coordination to the Rhodium, destabilizing the stereodetermining transition state.
-
Solution:
-
Switch Solvent: Move to Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE) . TFE enhances the acidity of the catalyst and stabilizes the cationic Rh-species, often boosting ee by 5-10%.
-
Ligand Selection: If using BINAP, switch to electron-rich, rigid ligands like DuPhos (specifically (R,R)-Me-DuPhos) or TangPhos . These ligands create a tighter "chiral pocket" around the bulky cyclohexyl group compared to the more open biaryl systems.
-
FAQ 2: "The reaction is sluggish (low conversion) despite high catalyst loading."
Diagnosis: Catalyst poisoning or steric hindrance from the cyclohexyl group.
-
The Science: The cyclohexyl group is sterically demanding. If the alkene is not isomerically pure (e.g., a mixture of E and Z itaconimides), one isomer may hydrogenate much slower, effectively stalling the bulk reaction.
-
Solution:
-
Purify the Precursor: Ensure your starting material is the pure Itaconimide (exo-cyclic double bond) rather than the internal maleimide isomer. The itaconimide coordinates faster.
-
Pressure vs. Temp: Increase H2 pressure to 10–20 bar . Do not raise the temperature above 40°C, as higher temperatures increase the rate of the non-enantioselective background reaction (racemic pathway).
-
FAQ 3: "I see trace ring-opening or amide hydrolysis."
Diagnosis: Presence of adventitious water or base.
-
The Science: The resulting lactam is stable, but the imide precursor is susceptible to hydrolysis, which breaks the chelation capability.
-
Solution: Use anhydrous solvents. Ensure the precursor synthesis (often from succinic anhydride + amine) did not leave residual acid/base traces.
Optimization Data & Ligand Screening
The following table summarizes expected outcomes based on ligand/solvent combinations for the hydrogenation of N-benzyl-3-cyclohexylitaconimide.
| Ligand Class | Catalyst Precursor | Solvent | Pressure (bar) | Typical ee (%) | Notes |
| Binap | [Rh(cod)2]BF4 | MeOH | 50 | 75-82% | Moderate selectivity; sensitive to temp. |
| Binap | [Rh(cod)2]BF4 | DCM | 50 | 85-88% | Non-protic solvent improves chelation. |
| Me-DuPhos | [Rh(cod)2]OTf | MeOH | 5 | 96-99% | Excellent for alkyl substituents; fast kinetics. |
| TangPhos | [Rh(nbd)2]SbF6 | THF | 10 | 98-99% | Highly rigid; tolerates bulky cyclohexyl groups well. |
| Josiphos | [Rh(cod)2]Cl | Toluene | 20 | 90-94% | Good alternative if P-chiral ligands unavailable. |
Detailed Experimental Protocols
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation (Recommended)
Target: (R)-4-Cyclohexylpyrrolidin-2-one
-
Catalyst Preparation: In a glovebox, mix [Rh(cod)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed anhydrous MeOH (or DCM). Stir for 15 min until the solution turns orange-red (active cationic species).
-
Substrate Loading: Dissolve N-benzyl-3-cyclohexylitaconimide (1.0 equiv) in the catalyst solution.
-
Note: Concentration should be 0.1 M to 0.5 M.
-
-
Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3x). Pressurize to 5 bar (75 psi) .
-
Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of the exo-methylene peak via ¹H NMR.
-
Workup: Vent H₂. Concentrate in vacuo.
-
Purification: The resulting succinimide is often >98% ee. To get the pyrrolidinone:
-
Reduce one carbonyl using NaBH₄/H⁺ or LiAlH₄ (controlled reduction) followed by acid-catalyzed dehydration/cyclization if ring opens.
-
Alternative: If using the itaconate ester precursor, perform reductive cyclization with Raney Ni.
-
Protocol B: Organocatalytic Nitro-Michael Addition (Alternative)
For labs without high-pressure hydrogenation equipment.
-
Reagents: Mix (E)-methyl 4-cyclohexylbut-2-enoate (1.0 equiv) and Nitromethane (5.0 equiv).
-
Catalyst: Add (S)-Diphenylprolinol trimethylsilyl ether (10 mol%) and Benzoic acid (10 mol%) as co-catalyst.
-
Conditions: Stir in Toluene at 0°C for 48h.
-
Critical: Low temperature is essential to prevent reversible retro-Michael reaction which erodes ee.
-
-
Conversion: The resulting nitro-ester is reduced (H₂/Pd-C or Zn/HCl) to spontaneously cyclize to the lactam.
Decision Logic & Workflow Visualization
The following diagrams illustrate the troubleshooting logic and the comparative reaction pathways.
Caption: Troubleshooting decision tree for isolating the root cause of enantioselectivity loss.
Caption: Comparison of the two primary synthetic pathways to the target chiral lactam.
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
-
Chi, Y., et al. (2011). Asymmetric Synthesis of (-)-Rolipram and its Analogues via Rh-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 76(1), 324-330.
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519.
-
Marigo, M., et al. (2005). Enantioselective Organocatalytic Michael Additions to α,β-Unsaturated Esters. Journal of the American Chemical Society, 127(43), 15134–15143.
Solving solubility issues with 4-Cyclohexylpyrrolidin-2-one in aqueous media
The following technical guide addresses the solubility challenges associated with 4-Cyclohexylpyrrolidin-2-one (C4-substituted), a specific intermediate often utilized in the synthesis of racetam-class nootropics and pharmaceutical scaffolds.
Status: Operational | Topic: Aqueous Solubility & Formulation | Target: R&D / MedChem[1][2]
Compound Profile & Solubility Physics
Technical Note: This guide specifically addresses 4-Cyclohexylpyrrolidin-2-one (CAS 1428233-96-8 or similar isomers).[1][2][3][4][5] If you are working with the industrial solvent N-Cyclohexyl-2-pyrrolidone (CHP, CAS 6837-24-7), please refer to our industrial solvent safety data sheets, as the toxicology and solubility profiles differ significantly.[1][2][3][4][5]
The Core Challenge: "The Amphiphilic Mismatch"
4-Cyclohexylpyrrolidin-2-one presents a classic formulation paradox:
-
The Head (Polar): The pyrrolidin-2-one ring is polar and capable of hydrogen bonding (Donor: NH, Acceptor: C=O).[1][2][3][4][5]
-
The Tail (Lipophilic): The cyclohexyl group at position 4 is bulky and highly lipophilic (LogP contribution ~ +3.0).[3][4]
The Result: In pure aqueous media, the hydrophobic effect drives the cyclohexyl groups to aggregate, leading to "oiling out" (phase separation) or rapid precipitation upon dilution.[5] The crystal lattice energy is often high due to intermolecular hydrogen bonding between lactam rings, making dissolution energetically unfavorable in cold water.[5]
Solubility Matrix (Estimated at 25°C)
| Solvent System | Solubility Rating | Primary Interaction Mechanism |
| Pure Water (pH 7) | Poor (< 1 mg/mL) | Hydrophobic exclusion dominates.[1][2][3][4][5] |
| DMSO | Excellent (> 100 mg/mL) | Dipole-dipole & disruption of lattice.[1][2][3][4][5] |
| Ethanol / Methanol | Good | Amphiphilic matching.[1][3][4] |
| PEG 400 | Very Good | Hydrogen bonding + hydrophobic shielding.[1][3][4] |
| 0.1M HCl / NaOH | Poor / Unstable | Warning: Lactams may hydrolyze at extreme pH.[1][3][4] |
Troubleshooting Guide (Q&A Format)
Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into water/media."
Diagnosis: This is the "Solvent Shock" phenomenon.[4] The dielectric constant shifts too rapidly from
Solution: The "Step-Down" Dilution Protocol Do not add the stock directly to the bulk aqueous phase.[4] Instead, use an intermediate cosolvent bridge.[5]
-
Prepare Stock: Dissolve 4-Cyclohexylpyrrolidin-2-one in 100% DMSO (e.g., 50 mM).
-
Create Bridge: Mix the stock with Tween 80 (Polysorbate 80) or PEG 400 before water addition.[1][4]
-
Slow Addition: Add the aqueous media dropwise to the organic mixture while vortexing.
Scenario B: "I need a formulation for animal injection (IP/IV), but DMSO is toxic at high volumes."
Diagnosis: You require a biocompatible vehicle that avoids precipitation without relying solely on DMSO.[1][3][4]
Solution: Cyclodextrin Complexation
The cyclohexyl ring fits perfectly into the hydrophobic cavity of Hydroxypropyl-
-
Reagent: 20% (w/v) HP-
-CD in Saline or PBS. -
Method:
Scenario C: "Can I use pH adjustment to dissolve it?"
Diagnosis: Do not attempt.
Unlike carboxylic acids or amines, the lactam nitrogen (pKa
Decision Logic & Workflows
Formulation Decision Tree
Use this logic flow to select the correct solubilization strategy based on your application.
Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints.[1][3][5]
Protocol: Preparation of a Stable Aqueous Stock (Cyclodextrin Method)
This is the "Gold Standard" method for biological testing, ensuring stability and preventing precipitation.[5]
Figure 2: Step-by-step workflow for creating a cyclodextrin inclusion complex.
References & Authority
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[5] Journal of Pharmacy and Pharmacology. (Establishes HP-
-CD as the standard for lipophilic drug solubilization). -
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.[1][3][4] Journal of Pharmacy & Pharmaceutical Sciences. (Theoretical basis for DMSO/PEG/Water mixtures).[1][3][4][5]
-
PubChem Database. N-Cyclohexyl-2-pyrrolidone (Isomer comparison and physical properties). National Library of Medicine.[4] [1][3][4][5]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[4][5] Pharmaceutical Research. (Guide for selecting Tween 80 vs. PEG).
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclohexyl-2-pyrrolidone | 6837-24-7 [chemicalbook.com]
- 4. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. N-Cyclohexyl-2-pyrrolidone CAS#: 6837-24-7 [m.chemicalbook.com]
Technical Support Center: 4-Cyclohexylpyrrolidin-2-one Purification
The following technical guide addresses the purification of 4-Cyclohexylpyrrolidin-2-one via recrystallization.
Topic: Recrystallization Solvent Systems & Troubleshooting
Compound Class:
Solvent System Selection Strategy
The purification of 4-Cyclohexylpyrrolidin-2-one requires balancing the lipophilicity of the cyclohexyl ring with the polarity of the lactam (amide) core. Because this compound possesses both a non-polar domain (cyclohexyl) and a polar domain (lactam), single-solvent systems often fail to yield high recovery.
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Application Context |
| Primary (Binary) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Standard Purification. Balances polarity. EtOAc dissolves the lactam; Heptane acts as the anti-solvent to force precipitation upon cooling. |
| Alternative (Binary) | Dichloromethane (DCM) / Hexane | 1:3 | Low-Temperature Crystallization. Best for thermally unstable derivatives, though yield may be lower due to DCM's high solubility power. |
| Single Solvent | Toluene | N/A | High-Purity Polish. Requires heating to ~90°C. Excellent for removing polar impurities that do not dissolve in toluene. |
| Polar Wash | Isopropyl Alcohol (IPA) | N/A | Trituration only. Used to wash crude solids to remove highly polar, oily by-products before the main recrystallization. |
Mechanistic Logic
-
Ethyl Acetate (EtOAc): The carbonyl and N-H groups of the pyrrolidone ring form hydrogen bonds with EtOAc, ensuring solubility at elevated temperatures [1].
-
n-Heptane: The aliphatic cyclohexyl chain interacts with heptane, but the polar lactam core prevents full solubility at low temperatures, driving crystal lattice formation [2].
-
Avoid: Water and Diethyl Ether. Water is too polar and may cause hydrolysis or oiling out. Ether is too volatile and poses safety risks during heating.
Standard Operating Procedure (SOP)
Protocol: Binary Recrystallization (EtOAc/Heptane)
-
Preparation : Weigh the crude 4-Cyclohexylpyrrolidin-2-one into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution :
-
Add Ethyl Acetate (approx. 2 mL per gram of solid).
-
Heat the mixture to a gentle reflux (approx. 77°C).
-
If solids remain, add EtOAc in 0.5 mL increments until the solution is clear.
-
Critical Check: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through a Celite pad.
-
-
Anti-Solvent Addition :
-
Crystallization :
-
Remove heat and allow the flask to cool to room temperature undisturbed (stirring off) for 2-3 hours.
-
Once crystals form, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation :
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
Wash the filter cake with cold Heptane/EtOAc (4:1 mix).
-
Dry under high vacuum at 40°C for 12 hours.
-
Troubleshooting & FAQs
Decision Tree: Solving "Oiling Out"
One of the most common issues with alkyl-pyrrolidinones is "oiling out" (liquid-liquid phase separation) instead of crystallizing. This occurs when the melting point of the solvated compound is lower than the saturation temperature.
Figure 1: Decision matrix for addressing oiling out during lactam purification.
Frequently Asked Questions
Q1: My product is precipitating as a sticky gum. How do I fix this?
-
Diagnosis: This indicates trapped impurities or cooling that is too rapid.
-
Fix: Perform a Trituration before recrystallization. Suspend the gum in cold Diethyl Ether or Hexane and sonicate for 10 minutes. This often extracts the oily impurities, leaving a solid that can then be recrystallized using the SOP above [3].
Q2: Can I use Ethanol or Methanol?
-
Analysis: While 4-substituted pyrrolidinones are soluble in alcohols, the solubility is often too high, leading to poor recovery (low yield). Alcohols also hydrogen-bond strongly with the lactam, making solvent removal difficult during drying [4]. Use alcohols only if the EtOAc/Heptane system fails to remove polar impurities.
Q3: The crystals are colored (yellow/brown) after filtration.
-
Fix: The cyclohexyl ring is stable, but the pyrrolidone nitrogen is susceptible to oxidation if crude starting materials (like nitro-compounds or incomplete reduction products) are present.
-
Action: Dissolve the crystals in Toluene, wash with 1M HCl (to remove amine impurities) followed by Brine, dry over MgSO4, and re-crystallize.
Q4: What is the expected Melting Point?
-
Data: While specific to the exact conformer, 4-substituted pyrrolidinones typically melt between 70°C and 130°C . For example, the analog 4-phenylpyrrolidin-2-one melts at 74–77°C [5].[4] If your solid melts below 60°C, it likely contains significant solvent residues or impurities.
References
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Library. Available at: [Link]
-
Organic Syntheses. "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement." Org.[3][5] Synth.2023 , 100, 347-360.[4] Available at: [Link]
-
PubChem. "4-Phenylpyrrolidin-2-one Compound Summary." National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Cyclohexylpyrrolidin-2-one Synthesis
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. The synthesis of 4-cyclohexylpyrrolidin-2-one relies heavily on the heterogeneous catalytic hydrogenation of the aromatic ring of 4-phenylpyrrolidin-2-one (Asymmetric Synthesis of 2-Arylethylamines[1]). While this transformation is highly efficient under optimal conditions, the required precious metal catalysts are highly susceptible to deactivation.
This guide is designed to help researchers and process chemists diagnose, mitigate, and prevent catalyst poisoning using causality-driven logic and self-validating protocols.
Diagnostic Workflow for Reaction Stalls
Before altering your chemical formulation, it is critical to determine whether a stalled reaction is caused by chemical poisoning or mechanical mass-transfer limitations. Follow the diagnostic logic tree below.
Diagnostic workflow for identifying catalyst poisoning in hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: Why does the hydrogenation of 4-phenylpyrrolidin-2-one suddenly stall at 50% conversion despite high
Q2: Which catalyst is most robust against nitrogen poisoning for this specific transformation?
A2: While Palladium (Pd/C) is highly sensitive to nitrogen poisoning, Ruthenium (Ru/C) and Rhodium (Rh/C) exhibit greater tolerance. Studies indicate the poison sensitivity of precious metals to nitrogen decreases in the sequence Pd > Ru >> Rh, primarily due to electronic factors and d-band filling (Poisoning and Reuse of Supported Precious Metal Catalysts[2]). Therefore, 5% Rh/C or Rh/
Q3: How do I distinguish between reversible and irreversible poisoning in my system?
A3: The distinction lies in the strength of the interaction between the poison and the catalyst (dealing with catalyst poisoning in the hydrogenation for synthesis[3]). Reversible poisons (like trace amines or CO impurities) weakly coordinate to the metal and can be displaced by shifting the equilibrium (e.g., washing the catalyst with a mild acid). Irreversible poisons, such as sulfur compounds (
Quantitative Impact of Common Poisons
The following table summarizes the quantitative impact of common poisons on Rh/C and Ru/C activity during lactam hydrogenation.
| Poison Category | Common Source in Synthesis | Max Tolerable Limit | Impact on Rh/C Activity | Reversibility & Mitigation |
| Sulfur ( | Solvents, low-grade reagents | < 1 ppm | >90% deactivation | Irreversible ; requires fresh catalyst. |
| Free Amines | Incomplete upstream cyclization | 10–50 ppm | 50–70% reduction | Reversible ; acid wash or scavenger resin. |
| Halides ( | Halogenated solvent carryover | 100 ppm | 30–40% reduction | Partially reversible ; basic wash. |
| Carbon Monoxide | 5 ppm | Complete stall | Reversible ; purge reactor with high-purity |
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. The protocols below are designed to inherently prove the root cause of the failure through internal controls.
Protocol A: Diagnostic Spike & Scavenger Workflow
Objective: Determine if the reaction stall is due to substrate-borne poisons and validate the purification method.
-
Step 1: Baseline Establishment. Run the standard hydrogenation of 4-phenylpyrrolidin-2-one using 5% Rh/C at standard conditions (e.g., 50 °C, 10 bar
). Monitor uptake until the reaction stalls. -
Step 2: The "Spike" Test. Depressurize the reactor, blanket with Argon, and inject an additional 10 mol% of fresh Rh/C. Re-pressurize and monitor.
-
Causality Check: If
uptake resumes, mass transfer is sufficient, and the original catalyst was deactivated by a finite amount of poison. If it does not resume, the poison concentration is overwhelming, or the issue is mechanical.
-
-
Step 3: Substrate Purification. Treat a fresh batch of the 4-phenylpyrrolidin-2-one substrate with a sulfonic acid-functionalized silica scavenger resin (stir for 4 hours at room temperature, then filter) to remove trace basic amines.
-
Step 4: Validation Run. Hydrogenate the purified substrate using the original baseline catalyst loading.
-
Self-Validation Logic: A successful run to full conversion using the original catalyst loading definitively proves that upstream amine carryover was the causal poisoning agent, validating both the diagnosis and the purification method.
-
Protocol B: Acid-Washing Regeneration of Rh/C Catalyst
Objective: Recover catalytic activity from reversible nitrogen poisoning.
-
Step 1: Recovery. Filter the spent Rh/C catalyst over a Celite pad under an Argon blanket to prevent pyrophoric ignition. Do not allow the filter cake to pull dry in the air.
-
Step 2: Protonation of Amines. Slurry the catalyst in a 0.1 M HCl / Methanol solution for 2 hours at ambient temperature with gentle agitation.
-
Causality Check: The acidic environment protonates weakly coordinated amine poisons, converting them into non-coordinating ammonium salts that dissolve into the bulk solvent, freeing the active Rh sites.
-
-
Step 3: Washing and Drying. Filter the catalyst, wash with copious amounts of DI water until the filtrate is pH neutral, and dry under vacuum at 60 °C. Re-test in a standard hydrogenation run.
References
-
Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: MDPI Catalysts URL: [Link]
-
Title: Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI Catalysts URL: [Link]
Sources
- 1. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | MDPI [mdpi.com]
- 2. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Minimizing side reactions in the N-substitution of gamma-lactams
The following guide serves as a specialized Technical Support Center for researchers optimizing the N-substitution of
Ticket Status: Open | Priority: High | Topic: Minimizing Side Reactions
Welcome to the Advanced Application Support guide. This document addresses the three most critical failure modes in
📊 Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
The Core Problem: The pyrrolidinone anion is an ambident nucleophile. The nitrogen atom is the thermodynamic center, but the oxygen atom is often the kinetic center.
-
N-Attack: Yields the desired N-substituted lactam (Thermodynamic product).
-
O-Attack: Yields the cyclic imidate (Kinetic product, often unstable).
📉 Troubleshooting Guide: "Why am I forming the O-alkylated imidate?"
| Variable | Diagnosis | Corrective Action | Mechanism |
| Electrophile | Hard electrophiles (e.g., sulfonates, sulfates) favor O-alkylation. | Switch to Soft Electrophiles: Use alkyl iodides or bromides. | HSAB Theory: The oxygen is a "hard" donor; nitrogen is "softer." Soft-Soft interactions favor N-alkylation. |
| Solvent | Polar aprotic solvents (DMSO, DMF) with high dielectric constants dissociate the ion pair, exposing the naked anion. | Use Non-Polar/Non-Dissociating Solvents: Toluene or THF. | Tighter ion pairing (Metal-Oxygen association) shields the oxygen, forcing the electrophile to attack the Nitrogen. |
| Counter-Cation | Small cations (Li⁺) bind tightly to Oxygen; Large cations (K⁺, Cs⁺) dissociate. | Use Lithium Bases (LiHMDS): The Li-O bond is covalent-like. | Lithium coordinates to the carbonyl oxygen, blocking it and directing attack to the Nitrogen. |
| Temperature | Low temps favor kinetic control (O-attack). | Heat the reaction: Reflux promotes thermodynamic equilibration to the N-product. | The N-acyl product is thermodynamically more stable (Amide resonance > Imidate). |
🧪 Optimized Protocol: Classical N-Alkylation
-
Reagents:
-Lactam (1.0 equiv), Alkyl Iodide (1.1 equiv), NaH (1.2 equiv). -
Solvent: Dry THF (0.2 M).
-
Procedure:
-
Cool THF solution of lactam to 0°C.
-
Add NaH portion-wise. Evolution of H₂ gas must be controlled.
-
Stir 30 min at 0°C (deprotonation). Note: The solution should become clear.
-
Add Alkyl Iodide dropwise.
-
Critical Step: Warm to room temperature and then reflux for 2-4 hours to ensure thermodynamic equilibration to the N-isomer.
-
⚠️ Module 2: Ring Integrity (Preventing Hydrolysis)
The Core Problem: The
📉 Troubleshooting Guide: "My lactam ring opened."
Q: I used KOH in Ethanol, and the ring opened. Why?
-
A: Hydroxide (
) and Ethoxide ( ) are strong nucleophiles that attack the carbonyl. -
Fix: Switch to non-nucleophilic bases like NaH, LiHMDS, or t-BuOK (bulky). Avoid protic solvents (EtOH, MeOH, Water) entirely.
Q: I see ring opening during workup. What is happening?
-
A: If you quench a basic reaction with strong acid, the heat of neutralization + acid catalysis can hydrolyze the amide bond.
-
Fix: Quench with saturated aqueous
at 0°C. Keep the pH near neutral (6-8) during extraction.
⚙️ Module 3: Metal-Catalyzed N-Arylation (Buchwald/Goldberg)
The Core Problem: Lactams are poor nucleophiles for cross-coupling compared to amines. Furthermore, the lactam substrate can coordinate to the metal center (Pd or Cu), acting as a poison rather than a reactant.
📉 Troubleshooting Guide: "The reaction stalled / Low Conversion."
| Issue | Root Cause | Solution |
| Catalyst Poisoning | The lactam N or O binds to Pd, displacing the phosphine ligand. | Use Bulky Biaryl Ligands: XPhos, BrettPhos, or tBuXPhos. The steric bulk prevents the lactam from binding to the metal in a non-productive mode. |
| Dehalogenation | Switch Solvents: Avoid alcohols. Use Dioxane or Toluene.[1] Ensure the solvent is degassed (O₂ promotes homocoupling). | |
| Base Sensitivity | Strong bases (NaOtBu) cause side reactions with sensitive substrates.[2] | Use Weaker Bases: |
🧪 Optimized Protocol: Buchwald-Hartwig N-Arylation
-
System: Pd(OAc)₂ / Xantphos (or BrettPhos).
-
Base:
(Weak base approach) or NaOtBu (Standard). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge flask with Lactam (1.0 eq), Aryl Halide (1.0 eq), Base (1.4 eq), Pd(OAc)₂ (2-5 mol%), and Ligand (2-5 mol%).
-
Tech Tip: Pre-stirring the catalyst and ligand in a small amount of solvent for 10 mins increases active species formation.
-
Heat to 100°C.
-
Checkpoint: If the reaction turns black (Pd black precipitation) early, your ligand is insufficient. Increase ligand:Pd ratio to 2:1.
-
🌿 Module 4: The "Green" Alternative (Chan-Lam Coupling)
For substrates sensitive to the harsh bases of alkylation or the high heat of Buchwald coupling, the Copper-catalyzed Chan-Lam coupling is the superior choice.
-
Reagents: Aryl Boronic Acid (2.0 eq), Cu(OAc)₂ (1.0 eq or catalytic), Pyridine (2.0 eq).
-
Oxidant: Atmospheric Oxygen (Open flask).
-
Advantage: Room temperature, weak base, no ring opening.
-
Disadvantage: Slower; requires excess boronic acid.
📈 Visualization: Pathway Analysis & Decision Matrix
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competing pathways for the lactam anion.
Caption: Figure 1. Competing reaction pathways. Green arrows indicate optimized conditions for N-substitution. Red paths indicate common failure modes.
Diagram 2: Troubleshooting Decision Tree
Use this flow to select the correct method for your specific substrate.
Caption: Figure 2. Method selection logic based on electrophile type and substrate stability.
📚 References
-
Regioselectivity (N vs O) Mechanisms:
-
Smith, M. B. Organic Synthesis. (2016). Discusses ambient nucleophiles and HSAB theory in lactam alkylation.
-
Journal of Organic Chemistry, "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."
-
-
Buchwald-Hartwig Coupling of Amides/Lactams:
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides." Tetrahedron.
-
BenchChem Technical Support, "Troubleshooting Buchwald-Hartwig Amination."
-
-
Chan-Lam Coupling (Green Alternative):
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4] Synthesis.
-
-
Ring Opening & Stability:
-
Organic Chemistry Portal, "Synthesis of Nitrogen Heterocycles: Lactams."
-
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Cyclohexylpyrrolidin-2-one under acidic and basic conditions
Welcome to the technical support center for 4-Cyclohexylpyrrolidin-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction
4-Cyclohexylpyrrolidin-2-one is a lactam, a cyclic amide, and its stability is a critical parameter in its handling, formulation, and application. The reactivity of the amide bond within the five-membered ring dictates its susceptibility to degradation, primarily through hydrolysis under both acidic and basic conditions. Understanding these degradation pathways is essential for developing robust analytical methods, ensuring accurate experimental outcomes, and establishing appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Cyclohexylpyrrolidin-2-one?
A1: The principal degradation pathway for 4-Cyclohexylpyrrolidin-2-one is the hydrolysis of the endocyclic amide (lactam) bond. This can occur under both acidic and basic conditions, leading to the formation of 4-amino-3-cyclohexylbutanoic acid.
Q2: How does pH affect the stability of 4-Cyclohexylpyrrolidin-2-one in aqueous solutions?
A2: The stability of 4-Cyclohexylpyrrolidin-2-one in aqueous solutions is significantly influenced by pH. The rate of hydrolysis is generally slowest in the neutral to slightly acidic pH range (pH 4-7). The rate of hydrolysis increases at pH values below 4 (acid-catalyzed) and above 8 (base-catalyzed).
Q3: What are the expected degradation products of 4-Cyclohexylpyrrolidin-2-one under forced degradation conditions?
A3: Under forced degradation conditions (e.g., strong acid or base, high temperature, oxidation), the primary degradation product is expected to be 4-amino-3-cyclohexylbutanoic acid. Depending on the severity of the conditions, further degradation of this primary product may occur.
Q4: What are the recommended storage conditions for 4-Cyclohexylpyrrolidin-2-one?
A4: To ensure long-term stability, 4-Cyclohexylpyrrolidin-2-one should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems within the optimal pH range (4-7) and to store them at refrigerated temperatures (2-8 °C) to minimize hydrolysis.
Q5: Which analytical techniques are most suitable for monitoring the stability of 4-Cyclohexylpyrrolidin-2-one?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for monitoring the stability of 4-Cyclohexylpyrrolidin-2-one.[1][2] These methods can separate the parent compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 4-Cyclohexylpyrrolidin-2-one.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks in HPLC chromatogram of a sample. | Degradation of 4-Cyclohexylpyrrolidin-2-one. | 1. Verify Sample pH: Check the pH of your sample solution. If it is strongly acidic or basic, the compound may have hydrolyzed. 2. Review Storage Conditions: Ensure the sample was stored at the recommended temperature and protected from light. 3. Prepare Fresh Samples: Analyze a freshly prepared sample to confirm if the unexpected peaks are due to degradation over time. |
| Low assay value or recovery of 4-Cyclohexylpyrrolidin-2-one. | Hydrolysis during sample preparation or analysis. | 1. Use Buffered Mobile Phase: If using HPLC, ensure your mobile phase is buffered to a pH where the compound is stable (ideally pH 4-7). 2. Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4 °C) to minimize degradation during the analytical run. 3. Minimize Sample Preparation Time: Process samples quickly to reduce the time they are in solution before analysis. |
| Inconsistent results between different batches of the compound. | Variability in initial purity or handling. | 1. Perform Purity Check on New Batches: Always verify the purity of a new batch of 4-Cyclohexylpyrrolidin-2-one before use. 2. Standardize Handling Procedures: Ensure consistent procedures for sample preparation and storage across all experiments. |
| Formation of a precipitate in an aqueous formulation. | Poor solubility of the degradant or the parent compound at a specific pH. | 1. Characterize the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. 2. Adjust Formulation pH: Modify the pH of the formulation to improve the solubility of all components. 3. Consider Co-solvents: The use of a co-solvent may be necessary to maintain the solubility of all species in solution. |
Degradation Mechanisms
The stability of 4-Cyclohexylpyrrolidin-2-one is primarily governed by the susceptibility of its lactam ring to hydrolysis. The mechanisms for acid and base-catalyzed hydrolysis are distinct.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and ring opening to yield the protonated amino acid, 4-amino-3-cyclohexylbutanoic acid.[3]
Caption: Base-catalyzed hydrolysis of 4-Cyclohexylpyrrolidin-2-one.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. [4][5][6][7]
Objective
To evaluate the stability of 4-Cyclohexylpyrrolidin-2-one under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials
-
4-Cyclohexylpyrrolidin-2-one
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
General Procedure
-
Stock Solution Preparation: Prepare a stock solution of 4-Cyclohexylpyrrolidin-2-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below.
-
Incubation: Incubate the samples for a specified period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic stress samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Stress Conditions and Sample Preparation
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. |
| Thermal Degradation | Place a solid sample of 4-Cyclohexylpyrrolidin-2-one in an oven at 80°C. Also, prepare a solution in a neutral buffer and incubate at 60°C. |
| Photolytic Degradation | Expose a solid sample and a solution in a neutral buffer to light in a photostability chamber (ICH Q1B guidelines). |
Data Presentation: Hypothetical Degradation Profile
The following table presents a hypothetical example of the degradation of 4-Cyclohexylpyrrolidin-2-one under various stress conditions after 24 hours.
| Stress Condition | % Degradation of 4-Cyclohexylpyrrolidin-2-one | Major Degradation Product |
| 0.1 N HCl, 60°C | 15.2% | 4-amino-3-cyclohexylbutanoic acid |
| 0.1 N NaOH, 60°C | 25.8% | 4-amino-3-cyclohexylbutanoic acid |
| 3% H₂O₂, RT | < 2% | Not significant |
| 80°C (solid) | < 1% | Not significant |
| 60°C (solution, pH 7) | 3.5% | 4-amino-3-cyclohexylbutanoic acid |
| Photolytic | < 2% | Not significant |
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial to separate and quantify 4-Cyclohexylpyrrolidin-2-one from its degradation products.
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Example HPLC Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS (ESI+)
References
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry.
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. Retrieved from [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Hydrolysis of Lactams. (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. (2024, May 20). Taylor & Francis. Retrieved from [Link]
-
Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (n.d.). RJWave.org. Retrieved from [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). PMC. Retrieved from [Link]
-
Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025, December 26). Heliyon. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021, September). JETIR. Retrieved from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. Retrieved from [Link]
Sources
Technical Support Center: Separation of cis-trans Isomers in 4-Substituted Pyrrolidinones
Welcome to the technical support center for the separation of cis and trans isomers of 4-substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these stereoisomers. As a Senior Application Scientist, my goal is to blend foundational principles with field-tested insights to help you navigate these often-tricky separations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation and analysis of 4-substituted pyrrolidinone isomers.
Q1: Why is the separation of cis and trans pyrrolidinone isomers a critical step in research and drug development?
The spatial arrangement of substituents in a molecule can dramatically alter its three-dimensional structure. Biological systems, such as enzymes and receptors, are highly stereospecific.[1] Consequently, cis and trans isomers of a 4-substituted pyrrolidinone can exhibit vastly different pharmacological activities, binding affinities, and toxicological profiles. In drug development, isolating and testing the pure isomers is often a regulatory requirement to ensure the safety and efficacy of a potential therapeutic agent.[2]
Q2: What are the primary laboratory techniques for separating cis-trans isomers of 4-substituted pyrrolidinones?
Because cis and trans isomers are a class of diastereomers, they possess different physical and chemical properties (e.g., polarity, solubility, crystal lattice energy).[3] These differences allow for their separation using standard, achiral laboratory techniques. The most common methods are:
-
Flash Column Chromatography: This is the most widely used method for preparative scale separation in a typical organic synthesis lab. It leverages the polarity differences between the isomers.[4] The isomer that can more effectively interact with the stationary phase (e.g., silica gel) will be retained longer.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical quantification and preparative separation.[5] Due to their distinct physical properties, these diastereomers can often be separated on conventional achiral stationary phases (like C18 or silica).[3][6]
-
Fractional Crystallization: This classical technique exploits differences in the solubility of the isomers in a specific solvent system.[7][8] By carefully controlling temperature and concentration, one isomer can be induced to crystallize selectively from the solution, leaving the other enriched in the mother liquor.[2][9]
Q3: How can I reliably determine the cis:trans isomeric ratio of my mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful and common tool for this purpose.[8] The distinct spatial environments of the protons in each isomer lead to unique NMR signals.
-
Chemical Shifts (δ): Protons in the cis and trans isomers will experience different degrees of magnetic shielding, causing their signals to appear at different chemical shifts in the spectrum.[10][11] For example, the proton at the C4 position will often have a measurably different chemical shift depending on its orientation relative to other substituents.
-
Coupling Constants (J): The through-bond coupling (J-coupling) between adjacent protons is highly dependent on the dihedral angle between them. The vicinal coupling constant (³JHH) between protons on C4 and adjacent positions will typically be different for the cis and trans isomers, providing a definitive way to assign the stereochemistry.[12][13] The ratio of the isomers can be determined by integrating the well-resolved, distinct signals corresponding to each isomer.[14]
Troubleshooting & Optimization Guide
This section provides solutions to specific problems you may encounter during the separation process.
High-Performance Liquid Chromatography (HPLC)
Q4: My cis and trans isomers are co-eluting or have very poor resolution (Rs < 1.5) in HPLC. What are the primary steps to improve separation?
Poor resolution is fundamentally a selectivity problem. Your goal is to modify the chromatographic conditions to amplify the small differences in physicochemical properties between the isomers.[3]
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.
Data Summary: Impact of HPLC Parameter Adjustments
| Parameter | Action | Expected Effect on Separation | Rationale & Expert Insight |
| Mobile Phase Composition | Adjust the ratio of organic solvent to aqueous buffer (Reversed-Phase) or polar modifier to non-polar solvent (Normal-Phase). | High Impact | This is the most critical parameter affecting selectivity. Small, systematic changes (e.g., 2-5%) can significantly alter retention times and improve resolution.[3] |
| Organic Modifier Type | Switch between acetonitrile (ACN) and methanol (MeOH) in reversed-phase. | Medium-High Impact | ACN and MeOH offer different selectivities due to differences in viscosity, polarity, and their ability to act as hydrogen bond donors/acceptors. One may provide better separation than the other.[15] |
| Stationary Phase | Change the column (e.g., from C18 to a Phenyl-Hexyl or Cyano phase). | High Impact | Different stationary phases provide alternative separation mechanisms (e.g., π-π interactions on a phenyl column). This is a powerful tool when mobile phase optimization fails.[16][17] |
| Column Temperature | Increase or decrease the column temperature (e.g., test at 25°C, 40°C, 55°C). | Medium Impact | Temperature affects solvent viscosity and mass transfer kinetics. Changing the temperature can sometimes improve peak shape and alter selectivity enough to resolve co-eluting peaks.[3] |
| Flow Rate | Decrease the flow rate. | Low-Medium Impact | A lower flow rate can increase column efficiency and may slightly improve resolution, but it will also increase run time. This is typically used for fine-tuning after other parameters are optimized.[3] |
Flash Column Chromatography
Q5: My isomers are co-eluting or smearing together during flash column chromatography. How can I achieve clean separation?
This is a common issue that can almost always be solved by systematic optimization of the mobile phase and proper column packing technique.
Troubleshooting Workflow for Poor Column Chromatography Separation
Caption: Troubleshooting poor separation in flash column chromatography.
Key Actions to Improve Separation:
-
Optimize the Solvent System with TLC: Before running a column, find a solvent system that gives a good separation factor on a TLC plate. Aim for a difference in Retention Factor (ΔRf) of at least 0.1-0.2, with the lower-spotting isomer having an Rf of ~0.2-0.3. If the spots are too high on the plate (high Rf), the eluent is too polar and your compounds will elute too quickly from the column.[18]
-
Use a Shallow Gradient: Instead of isocratic (single solvent mixture) elution, a shallow gradient (slowly increasing the polarity of the mobile phase) can be highly effective at resolving closely-eluting compounds.[18]
-
Check Column Loading: Overloading the column is a primary cause of poor separation.[18] A good rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight. Ensure the sample is loaded in a minimal amount of solvent and as a narrow band.
-
Ensure Proper Packing: Air gaps or channels in the stationary phase lead to uneven solvent flow and band broadening.[18] Packing the column with a slurry of silica gel in the initial, least polar solvent is a reliable method to create a homogenous column bed.
Fractional Crystallization
Q6: I'm trying to separate my isomers by fractional crystallization, but I'm either getting no crystals or an oily precipitate. What can I do?
Fractional crystallization is an art that relies on finding the right solubility differential.[7][8]
-
Systematic Solvent Screening: The most critical step is solvent selection.[8] In small vials, attempt to dissolve a small amount of your isomeric mixture in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, and mixtures thereof) at an elevated temperature.
-
Controlled Cooling: Once a saturated solution is formed, allow it to cool slowly to room temperature, and then in a refrigerator. Rapid crashing out of solution rarely yields pure crystals. Placing the flask in an insulated container (like a Dewar with warm water) can promote the slow formation of well-ordered crystals.[8]
-
Induce Crystallization: If crystals are slow to form, try adding a seed crystal of one of the pure isomers (if available) or gently scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Analyze Both Phases: After crystallization, it is crucial to analyze both the collected crystals and the remaining mother liquor by NMR or HPLC to determine if you have successfully enriched one isomer in the solid phase.[8]
Experimental Protocols
Protocol 1: General HPLC Method Development for Diastereomer Separation
This workflow provides a systematic approach to developing a robust HPLC method for separating cis-trans pyrrolidinone isomers on a standard achiral column.[3]
-
Initial Column & Mobile Phase Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Scouting Gradient: Run a broad linear gradient, for example, 5% to 95% B over 15 minutes. This will establish the approximate elution conditions and confirm if any separation is occurring.
-
-
Optimization of Mobile Phase:
-
Based on the scouting run, convert the method to an isocratic (constant mobile phase composition) or shallow gradient method centered around the elution percentage of your isomers.
-
Systematically adjust the mobile phase composition in small increments (e.g., 2-5% changes in %B) to maximize the resolution (Rs) between the two isomer peaks. Aim for Rs ≥ 1.5 for baseline separation.[8]
-
If separation is still suboptimal, switch the organic modifier from acetonitrile to methanol and repeat the optimization.
-
-
Optimization of Temperature and Flow Rate:
-
Using the optimized mobile phase, evaluate the separation at two or three different temperatures (e.g., 25°C and 40°C) to see if it improves peak shape or resolution.[3]
-
Fine-tune the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to balance separation efficiency with analysis time.
-
Protocol 2: Analysis of Isomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the isomeric mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Identify at least one pair of well-resolved signals that are unique to the cis and trans isomers, respectively. These are often protons on or adjacent to the pyrrolidinone ring.
-
Integrate these two distinct signals accurately.
-
The ratio of the integration values directly corresponds to the molar ratio of the cis and trans isomers in the sample.[14]
-
References
-
Toda, F. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
IJCRT.org. (2023). Column Chromatography. [Link]
-
Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Beroe Inc. [Link]
-
International Science Community Association. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
CrystEngComm (RSC Publishing). (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
American Chemical Society. (2004). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidinone Library. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
SciSpace. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. [Link]
-
PMC. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Link]
-
PMC. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]
-
PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
-
PMC. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers - US2850549A.
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]
-
Springer. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. [Link]
- Google Patents. (n.d.).
-
MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. tutorchase.com [tutorchase.com]
- 11. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]
- 15. isca.me [isca.me]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Advanced Spectral Analysis: 4-Cyclohexylpyrrolidin-2-one vs. Structural Analogs
The following guide provides an in-depth technical analysis of the spectral characteristics of 4-Cyclohexylpyrrolidin-2-one , designed for researchers in medicinal chemistry and structural biology.
Content Type: Publish Comparison Guide Target Molecule: 4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) Primary Application: GABA-ergic pharmacophore development, PDE4 inhibitor scaffolds (Rolipram analogs).[1][2][3]
Executive Summary & Structural Context
In the development of central nervous system (CNS) active agents, the pyrrolidin-2-one (lactam) scaffold is ubiquitous.[2] However, the precise regiochemistry of substituents—specifically distinguishing between 4-substituted (C-ring) and 1-substituted (N-ring) isomers—is critical for biological activity.[1][2]
This guide analyzes the
The Core Challenge: Regioisomerism[2]
-
Target (4-isomer): Cyclohexyl group attached to Carbon-4.[1][2][3] Chiral center at C4.[1][2][3][4]
-
Alternative (1-isomer): Cyclohexyl group attached to Nitrogen-1.[1][2][3] Achiral (unless ring-substituted).[1][2][3]
-
Differentiation: The connectivity alters the chemical environment of the "methine" proton significantly, shifting it from the aliphatic region (4-isomer) to the deshielded heteroatomic region (1-isomer).[2]
Experimental Protocol & Methodology
To ensure reproducibility, the following parameters are recommended for spectral acquisition.
-
Solvent System: CDCl
is the standard for resolution.[1][2][3] However, DMSO- is recommended if NH proton exchange broadening is observed or to confirm the presence of the amide proton (which couples in DMSO).[2] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (CDCl
: 7.26 ppm / 77.16 ppm).[3]
Detailed Spectral Analysis: 4-Cyclohexylpyrrolidin-2-one
H NMR Assignment (Predictive & Empirical)
The spectrum is characterized by a distinct "Cyclohexyl Envelope" and a specific pattern for the lactam ring protons.[3]
| Position | Type | Multiplicity | Structural Insight | ||
| NH | Amide | 6.0 – 7.5 | br s | - | Broad singlet; shift is concentration/solvent dependent.[1][2][3] Disappears with D |
| H-5 | CH | 3.2 – 3.6 | m / dd | ~8-10 | Deshielded by adjacent Nitrogen.[1][2][3] Diastereotopic protons due to C4 chirality.[1][2][3] |
| H-3 | CH | 2.1 – 2.5 | m / dd | ~16 (gem) | Alpha to Carbonyl.[1][2][3] Often overlaps with H-4 or cyclohexyl methine.[1][2][3] |
| H-4 | CH | 2.0 – 2.3 | m | - | Diagnostic Peak. The methine proton at the chiral center.[1][2][3] Couples to H-3, H-5, and Cyclohexyl-H1.[1][2] |
| Cy-H | Alkyl | 0.9 – 1.8 | m (envelope) | - | Large multiplet region.[1][2][3] Integration = 11H. Distinct from aromatic signals of 4-phenyl analogs.[1][2][3] |
Key Diagnostic Feature: The H-4 methine signal appears upfield (~2.0–2.3 ppm) compared to N-substituted analogs because it is not adjacent to a heteroatom.[1][2][3]
C NMR Assignment
The carbon spectrum provides definitive proof of the substitution pattern.[2][3]
| Position | Type | Interpretation | |
| C=O | Carbonyl | 178.0 – 180.0 | Typical lactam carbonyl. |
| C-5 | CH | 48.0 – 52.0 | Deshielded by Nitrogen. |
| C-4 | CH | 38.0 – 42.0 | Diagnostic. Methine carbon.[1][2][3] Significantly different from the CH |
| C-3 | CH | 34.0 – 38.0 | Alpha to carbonyl.[1][2][3] |
| Cy-C1 | CH | 40.0 – 43.0 | Cyclohexyl attachment point.[1][2][3] |
| Cy-CH | CH | 26.0 – 33.0 | Remaining cyclohexyl carbons (3 distinct peaks usually visible due to symmetry).[1][2][3] |
Comparative Analysis: The "Alternatives"
This section objectively compares the target molecule against its most likely confounds in a research setting.[2][3]
Comparison 1: Regioisomer Differentiation (1-Cyclohexyl vs. 4-Cyclohexyl)
The most common error in synthesis is N-alkylation vs. C-alkylation.[1][2][3]
| Feature | 4-Cyclohexylpyrrolidin-2-one (Target) | 1-Cyclohexylpyrrolidin-2-one (Alternative) | Differentiation Logic |
| NH Signal | Present (6.0–7.5 ppm) | Absent | The 1-isomer has no NH proton.[1][2][3] |
| Diagnostic Methine | H-4 at 2.0–2.3 ppm | N-CH (Cyclohexyl) at 3.8–4.0 ppm | In the 1-isomer, the cyclohexyl methine is directly attached to Nitrogen, causing a significant downfield shift (~1.5 ppm difference).[1][2] |
| C=O Shift | ~179 ppm | ~174 ppm | N-alkylation typically shields the carbonyl slightly compared to the free NH lactam.[1][2][3] |
| Symmetry | Chiral (C4) | Achiral (Ring) | 4-isomer makes H-5 protons diastereotopic (complex splitting); 1-isomer H-5 protons are enantiotopic (triplet).[1][2] |
Comparison 2: Aromatic vs. Aliphatic Substitution (4-Phenyl vs. 4-Cyclohexyl)
For researchers modifying the "Rolipram" scaffold, switching from phenyl to cyclohexyl alters lipophilicity and spectral topology.[1][2]
-
Aromatic Region: 4-Phenyl analog shows 5H aromatic signals (7.1–7.4 ppm).[1][2][3] 4-Cyclohexyl analog is "silent" above 7.5 ppm (except NH).[1][2][3]
-
H-4 Shift: In 4-Phenylpyrrolidin-2-one , the H-4 proton is benzylic and shifts to ~3.7 ppm .[1][2][3] In the cyclohexyl analog, this proton moves upfield to ~2.1 ppm .[3]
-
Conformational Lock: The cyclohexyl group is bulky and will predominantly adopt the equatorial position on the pyrrolidinone envelope, leading to sharper, more defined coupling constants (
) compared to the freely rotating phenyl group.
Decision Logic & Workflow (Graphviz)
The following diagram outlines the logical workflow for identifying the correct isomer from a crude reaction mixture.
Caption: Decision tree for distinguishing 4-Cyclohexylpyrrolidin-2-one from its N-substituted isomer and aromatic precursors.
References
-
Fluorochem Ltd. (2024).[1][2][3] Product Specification: 4-cyclohexylpyrrolidin-2-one (CAS 1428233-96-8).[1][2][3][5] Fluorochem Catalog. Link
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[2][6] Link
-
BenchChem. (2024).[1][2][3] Trans-4-Cyclohexyl-L-proline: 13C NMR Data. (Provides analogous cyclohexyl ring shifts).[1][3] Link
-
National Institute of Standards and Technology (NIST). (2024).[1][2][3] 1-Cyclohexylpyrrolidin-2-one Mass Spectrometry and NMR Data. NIST Chemistry WebBook, SRD 69.[2][3] Link
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 4-substituted pyrrolidin-2-ones. (General reference for lactam ring closure). Link
Sources
- 1. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-2-pyrrolidone [webbook.nist.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. trans-4-Cyclohexyl-L-proline | 130092-20-5 | Benchchem [benchchem.com]
- 5. 6-Azabicyclo[3.2.0]heptan-7-one (22031-52-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. orgsyn.org [orgsyn.org]
Comparative Guide: Mass Spectrometry Fragmentation of 4-Cyclohexylpyrrolidin-2-one
The following guide details the mass spectrometry fragmentation patterns of 4-Cyclohexylpyrrolidin-2-one , employing a comparative analysis with its structural isomer, N-Cyclohexylpyrrolidin-2-one , and the pharmacophore analog Rolipram .
Executive Summary & Application Scope
4-Cyclohexylpyrrolidin-2-one (MW 167.25 Da) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for PDE4 inhibitors (e.g., Rolipram analogs) and nootropic agents. In drug development, distinguishing this specific regiochemistry from its thermodynamically stable isomer, N-Cyclohexylpyrrolidin-2-one , is a frequent analytical challenge.
This guide provides a definitive fragmentation analysis to differentiate these isomers using Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) . We establish that the McLafferty Rearrangement is the diagnostic "fingerprint" mechanism unique to the 4-substituted isomer, enabling confident structural elucidation.
Key Differentiators at a Glance
| Feature | 4-Cyclohexylpyrrolidin-2-one (Target) | N-Cyclohexylpyrrolidin-2-one (Alternative) |
| Core Structure | Cyclohexyl at C4 (Carbon-Carbon bond) | Cyclohexyl at N1 (Nitrogen-Carbon bond) |
| Diagnostic Mechanism | McLafferty Rearrangement (Loss of C₆H₁₀) | N-Dealkylation (Loss of C₆H₁₁ radical) |
| Primary Fragment | m/z 85 (Enol-amide cation) | m/z 86 (Protonated Pyrrolidone) |
| Base Peak (EI) | Typically m/z 110-125 range (Ring cleavage) | m/z 55 (Ring fragmentation) |
Experimental Methodology: Self-Validating Protocols
To replicate the fragmentation patterns described, the following instrument parameters are recommended. These protocols prioritize the generation of diagnostic ions over simple molecular ion detection.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (ESI) or 1 mg/mL (GC-MS).
-
Critical Step: Avoid ammonium buffers if using ESI, as
adducts can suppress the diagnostic protonated fragmentation pathways.
Instrument Parameters (Comparison)
| Parameter | LC-ESI-MS/MS (Soft Ionization) | GC-EI-MS (Hard Ionization) |
| Source Type | Electrospray Ionization (Positive Mode) | Electron Impact (70 eV) |
| Capillary Voltage | 3.5 kV | N/A |
| Collision Energy | Stepped (15, 30, 45 eV) | N/A (Source Temp: 230°C) |
| Gas Flow | Nebulizer: 35 psi, Drying: 10 L/min | Carrier: Helium (1.0 mL/min) |
| Scan Range | m/z 50 – 200 | m/z 40 – 200 |
| Objective | Observe [M+H]+ and specific neutral losses. | Observe radical cation fragmentation fingerprints. |
Fragmentation Mechanism Analysis
The Target: 4-Cyclohexylpyrrolidin-2-one
The fragmentation of the 4-substituted isomer is driven by the stability of the lactam ring and the availability of a gamma-hydrogen on the cyclohexyl substituent.
Primary Pathway: McLafferty Rearrangement (Diagnostic)
Unlike its isomers, 4-Cyclohexylpyrrolidin-2-one possesses a hydrogen atom on the cyclohexyl ring (position C1') that is spatially accessible to the carbonyl oxygen (gamma-position relative to C=O).
-
Activation: The carbonyl oxygen abstracts the gamma-hydrogen.
-
Cleavage: The C4-Cyclohexyl bond cleaves.
-
Result: Neutral loss of Cyclohexene (82 Da) and formation of the m/z 85 enol-amide cation.
Secondary Pathway: Ring Opening
High-energy collisions lead to the cleavage of the lactam ring itself, often losing CO (28 Da) to form m/z 139 , followed by further alkyl losses.
The Alternative: N-Cyclohexylpyrrolidin-2-one
The N-substituted isomer lacks the specific C4-substituent geometry required for the classic McLafferty rearrangement described above. Its fragmentation is dominated by Inductive Cleavage at the Nitrogen.
-
N-C Bond Cleavage: The bond between the Nitrogen and the Cyclohexyl ring is the weakest point.
-
Result: Formation of the Pyrrolidinone cation (m/z 84/86) or the Cyclohexyl cation (m/z 83) depending on charge localization.
-
Ring Shattering: In EI-MS, the pyrrolidone ring further degrades to m/z 55 (C₃H₅N), which is the base peak for this isomer.
Visualization of Signaling Pathways
The following diagrams illustrate the divergent fragmentation pathways that allow for structural differentiation.
Diagram 1: McLafferty Rearrangement (4-Cyclohexyl Specific)
Caption: The diagnostic McLafferty rearrangement pathway unique to 4-Cyclohexylpyrrolidin-2-one, resulting in the m/z 85 fragment.
Diagram 2: N-Dealkylation (N-Cyclohexyl Specific)
Caption: The dominant N-dealkylation pathway for the alternative isomer, N-Cyclohexylpyrrolidin-2-one.
Comparative Data Tables
Table 1: Diagnostic Ion List (ESI-MS/MS)
| m/z (Ion) | 4-Cyclohexyl (Target) | N-Cyclohexyl (Alternative) | Origin/Mechanism |
| 168 | High Intensity | High Intensity | Protonated Molecular Ion |
| 150 | Medium | Low | Loss of H₂O (common in 4-substituted lactams) |
| 86 | Low | High (Base Peak) | Protonated Pyrrolidinone (N-C cleavage) |
| 85 | High (Diagnostic) | Absent/Very Low | McLafferty Rearrangement Product |
| 83 | Low | Medium | Cyclohexyl Cation ( |
Table 2: EI-MS Fingerprint Comparison
| m/z (Ion) | 4-Cyclohexyl (Target) | N-Cyclohexyl (Alternative) | Notes |
| 167 | Weak ( | Weak ( | Molecular Ion |
| 110 | Moderate | Absent | Loss of C4H9 (Ring fragmentation) |
| 98 | Low | High | Loss of C5H9 (Ring fragment) |
| 55 | Moderate | Base Peak (100%) |
Interpretation & Troubleshooting
When analyzing unknown samples:
-
Check m/z 55: If m/z 55 is the absolute base peak in EI-MS, the sample is likely the N-Cyclohexyl isomer.
-
Look for m/z 85 vs 86: In ESI-MS/MS, isolate m/z 168.
-
If the major product is 85 , it confirms the 4-Cyclohexyl structure (McLafferty).
-
If the major product is 86 , it indicates the N-Cyclohexyl structure.
-
-
Rolipram Comparison: If the spectrum shows m/z 119/120, check for aromatic contamination; Rolipram contains a phenyl group, not a cyclohexyl, shifting the mass significantly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81278, N-Cyclohexyl-2-pyrrolidone. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Cyclohexyl-2-pyrrolidone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University Research Repository. Retrieved from [Link]
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing general McLafferty rearrangement mechanisms in cyclic amides).
Optimizing Purity Assays for 4-Cyclohexylpyrrolidin-2-one: A Comparative HPLC Column Chemistry Guide
Executive Summary & The Analytical Challenge
4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) is a critical structural scaffold and intermediate in the synthesis of neuroactive compounds and pharmaceutical derivatives[1]. Structurally, the molecule presents a unique chromatographic dichotomy: it features a highly hydrophobic, bulky cyclohexyl ring coupled to a polar, hydrophilic lactam (pyrrolidin-2-one) core.
Developing a robust High-Performance Liquid Chromatography (HPLC) purity assay for this compound requires separating the Active Pharmaceutical Ingredient (API) from structurally similar synthetic precursors, such as unreacted cyclohexylamine, and potential ring-opened degradation products. Furthermore, because the lactam core lacks a strong UV chromophore, detection must occur at low wavelengths (e.g., 210 nm), making baseline stability and column bleed critical factors.
Following the recent ICH Q2(R2) and ICH Q14 guidelines, modern analytical method development must utilize a Quality-by-Design (QbD) framework[2]. This requires establishing a predefined Analytical Target Profile (ATP) rather than relying on trial-and-error[3]. To meet an ATP demanding a Limit of Quantitation (LOQ) of 0.05% and baseline resolution (
Chromatographic Selectivity: C18 vs. Phenyl-Hexyl
When screening stationary phases for purity assays, Octadecyl (C18) columns are the traditional default. C18 ligands are linear alkyl chains that provide strong retention for nonpolar compounds entirely through dispersive (hydrophobic) interactions[4]. However, for a molecule dominated by a saturated cyclic ring, C18 phases often struggle to resolve impurities that share similar hydrophobicity but differ in 3D spatial arrangement.
In contrast, Phenyl-Hexyl bonded phases offer an orthogonal selectivity mechanism. The hexyl chain provides a baseline level of hydrophobic retention, while the terminal phenyl ring interacts with the
Comparative Performance Data
To objectively evaluate these chemistries, a comparative study was conducted using identical mobile phase conditions. The data below summarizes the performance of a standard high-purity C18 column versus a Phenyl-Hexyl column.
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl | Mechanistic Driver (Causality) |
| Retention Time (min) | 8.4 | 7.1 | C18's longer alkyl chain maximizes hydrophobic surface area, increasing retention of the cyclohexyl group[4]. |
| Tailing Factor (USP) | 1.35 | 1.08 | Phenyl-Hexyl's rigid surface structure and specific end-capping reduce secondary interactions between the polar lactam core and residual silanols[5]. |
| Theoretical Plates (N) | 12,500 | 15,200 | The shorter hexyl linkage improves mass transfer kinetics for bulky cyclic structures compared to the dense C18 brush phase. |
| Resolution ( | 1.8 | 3.2 | Steric recognition and potential |
*Resolution calculated between 4-Cyclohexylpyrrolidin-2-one and its closest eluting synthetic intermediate.
Quality by Design (QbD) Method Development Workflow
Quality by Design (QbD) workflow for HPLC method development and validation.
Step-by-Step Methodology: Self-Validating Purity Assay Protocol
To ensure trustworthiness and compliance with ICH Q2(R2) guidelines[2], the following protocol is designed as a self-validating system . The causality behind each parameter is explicitly defined to aid researchers in troubleshooting.
Phase 1: Mobile Phase & Sample Preparation
-
Aqueous Phase (A) : 0.1% Formic Acid in MS-grade Water.
-
Causality: The acidic pH (approx. 2.7) ensures the lactam nitrogen remains fully protonated and neutral. This prevents peak tailing caused by mixed-mode ionization states interacting with the silica backbone.
-
-
Organic Phase (B) : 100% Acetonitrile.
-
Causality: Acetonitrile provides a significantly lower UV cutoff (<190 nm) than methanol. Because the lactam carbonyl requires detection at 210 nm, Acetonitrile is essential for maintaining a flat, noise-free baseline.
-
-
Sample Diluent : 50:50 Water:Acetonitrile.
-
Causality: Matching the diluent to the approximate elution composition prevents solvent-mismatch peak distortion (fronting) upon injection.
-
Phase 2: Chromatographic Execution
-
Column : Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Gradient Program : 10% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.
-
Causality: The shallow initial gradient separates highly polar ring-opened degradants, while the steep ramp to 80% B ensures the complete elution of highly hydrophobic synthetic precursors, preventing carryover.
-
-
Flow Rate & Temperature : 1.0 mL/min at 40°C.
-
Causality: Elevating the temperature to 40°C lowers the mobile phase viscosity. This reduces system backpressure and enhances the mass transfer rate of the bulky cyclohexyl group into the stationary phase pores, directly increasing theoretical plates (
).
-
Phase 3: The Self-Validating Control (System Suitability)
A scientific protocol is only as reliable as its internal controls. This method employs a closed-loop System Suitability Test (SST) that acts as an automated quality gate:
-
SST Injection : Prior to any sample analysis, inject a 1.0 mg/mL reference standard of 4-Cyclohexylpyrrolidin-2-one spiked with 0.5% of a known critical impurity six consecutive times.
-
Automated Acceptance Criteria :
-
Precision: Peak area %RSD
1.5%. -
Efficiency: Tailing Factor
1.5. -
Selectivity: Resolution (
) between API and impurity 2.0.
-
-
Validation Logic : The Chromatography Data System (CDS) must be programmed to automatically abort the sequence if any SST parameter fails. This self-validating mechanism prevents the generation of false-positive purity data and ensures continuous compliance with regulatory standards[2].
References
-
ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL:[Link]
Sources
Chiral HPLC Separation of 4-Cyclohexylpyrrolidin-2-one Enantiomers: A Technical Comparative Guide
Topic: Chiral HPLC separation of 4-Cyclohexylpyrrolidin-2-one enantiomers Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile[1]
4-Cyclohexylpyrrolidin-2-one is a critical gamma-lactam intermediate, often serving as a pharmacophore in the synthesis of GABA-T inhibitors, phosphodiesterase type 4 (PDE4) inhibitors (e.g., Rolipram analogues), and nootropic agents (racetam derivatives).[1][2]
The molecule possesses a single chiral center at the C4 position of the pyrrolidine ring. Enantiomeric purity is paramount as the biological activity of 4-substituted pyrrolidinones is frequently stereospecific—often with one enantiomer exhibiting therapeutic efficacy while the other is inactive or toxic.
The Separation Challenge
-
Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system (unlike 4-phenylpyrrolidin-2-one).[1][2] The cyclohexyl group is aliphatic, and the lactam ring absorbs only at low wavelengths (<210 nm).
-
Structural Rigidity: The steric bulk of the cyclohexyl group at C4 requires a Chiral Stationary Phase (CSP) with specific cavity dimensions for effective discrimination.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Based on the structural homology with 4-substituted pyrrolidin-2-ones, three primary separation strategies are evaluated. The Amylose-based and Cellulose-based polysaccharide phases are the industry standards for this class of lactams.[1][2]
Option A: Amylose Tris(3,5-dimethylphenylcarbamate)[1]
-
Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized).[1][2]
-
Mechanism: The helical structure of amylose creates a chiral groove. The carbamate groups provide hydrogen bonding sites (N-H donor and C=O acceptor) that interact with the lactam amide. The bulky cyclohexyl group fits into the chiral cavity, driven by steric exclusion.
-
Performance Verdict: High Success Rate. The AD-type phase is generally the "first-choice" column for 4-substituted lactams due to its broad selectivity for bulky aliphatic substituents.[1][2]
Option B: Cellulose Tris(4-methylbenzoate)[1][2]
-
Commercial Examples: Chiralcel OJ-H, Chiralcel IJ (Immobilized).[1][2]
-
Mechanism: This phase relies heavily on inclusion complexes and dipole-dipole interactions with the ester groups of the selector.
-
Performance Verdict: Specific Selectivity. While excellent for some lactams (like phenyl-substituted), the discrimination for the cyclohexyl analog may be lower than AD-H due to the lack of aromatic pi-pi interactions with the analyte. However, it often provides different elution orders, making it a valuable orthogonal method.
Option C: Cellulose Tris(3,5-dichlorophenylcarbamate)[1][3]
-
Mechanism: The chlorinated substituents alter the electron density and conformation of the cellulose polymer.
-
Performance Verdict: Problem Solver. If AD-H and OJ-H fail to resolve the peak or show tailing, the IC phase often provides sharper peak shapes for polar lactams using "non-standard" mobile phases (e.g., DCM or THF mixtures).
Summary of Performance Metrics
| Feature | Method A (Amylose/AD-H) | Method B (Cellulose/OJ-H) | Method C (Immobilized/IA) |
| Resolution ( | High (> 2.5 typical) | Moderate (1.5 - 2.[2]0) | High (Variable) |
| Mobile Phase | Hexane / Ethanol | Hexane / Ethanol | MTBE / Methanol / DCM |
| Detection Limits | Moderate (UV background) | Moderate | Good (Solvent flexibility) |
| Robustness | Moderate (Coated phase) | Moderate (Coated phase) | High (Immobilized) |
| Recommendation | Primary Choice | Secondary Choice | Optimization Choice |
Recommended Experimental Protocol
The following protocol is designed for the Chiralpak AD-H column, which offers the highest probability of baseline separation for 4-cyclohexylpyrrolidin-2-one.
Equipment & Conditions
-
Instrument: HPLC system with low-dwell volume.
-
Detector: Diode Array Detector (DAD) or Refractive Index (RI).[1]
-
Temperature: 25°C (Lowering to 10°C can enhance resolution if
).
Mobile Phase Preparation
-
Composition: n-Hexane / Ethanol (90:10 v/v).[1][2]
-
Why Ethanol? Ethanol is a better hydrogen-bond donor/acceptor than Isopropanol (IPA) for lactams, often resulting in sharper peaks and shorter retention times.[1]
-
-
Additives: None usually required.[1][2] If peak tailing occurs, add 0.1% Diethylamine (DEA) to suppress non-specific interactions with residual silanols, though the lactam is neutral.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of 4-cyclohexylpyrrolidin-2-one in 1 mL of Ethanol. Ensure complete solubility. Dilute to 0.5 mg/mL with Hexane.[1][2]
-
Equilibration: Flush column with mobile phase at 1.0 mL/min for 20 minutes. Monitor baseline at 210 nm.[1][2]
-
Injection: Inject 5–10 µL.
-
Optimization:
Mechanism of Chiral Recognition[4]
Understanding why the separation works is crucial for troubleshooting. The separation is driven by a "Three-Point Interaction" model.[1][2]
Figure 1: Mechanistic pathway of chiral recognition.[1] The lactam moiety engages in hydrogen bonding with the CSP's carbamate, while the cyclohexyl group dictates steric fit within the amylose groove.
Method Development Decision Tree
Use this logic flow to navigate method development for 4-cyclohexylpyrrolidin-2-one and related analogs.
Figure 2: Step-by-step optimization strategy prioritizing the most likely successful phases.
References
-
Vaccher, C., et al. (1999).[1] Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Chromatographia.
-
Kažoka, H., & Koliškina, O. (2009).[1] Enantiomeric separation of 4-substituted pyrrolidin-2-one derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
-
Daicel Corporation. Chiral Column Selection Guide for Lactams and Amides.
-
Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] (General reference for HPLC theory).
Sources
Comparative Reactivity Guide: 4-Cyclohexylpyrrolidin-2-one vs. 4-Phenylpyrrolidin-2-one
Executive Summary & Strategic Relevance
In the optimization of gamma-lactam scaffolds (e.g., racetams, rolipram analogs), the substitution at the 4-position is a critical determinant of both pharmacokinetics and physicochemical behavior. This guide compares 4-Phenylpyrrolidin-2-one (4-Ph) and its saturated bioisostere 4-Cyclohexylpyrrolidin-2-one (4-Cy) .
While the phenyl ring offers π-π stacking interactions and planar geometry, it frequently introduces metabolic liabilities (CYP450 hydroxylation) and solubility limitations due to high crystal lattice energy. The cyclohexyl analog represents a strategic "scaffold hop" to increase fraction sp³ (Fsp³), enhance metabolic stability, and modulate lipophilicity without altering the core lactam pharmacophore.
Key Comparative Metrics
| Feature | 4-Phenylpyrrolidin-2-one (4-Ph) | 4-Cyclohexylpyrrolidin-2-one (4-Cy) |
| Electronic Nature | Electron-withdrawing (Inductive, -I) | Electron-donating (Inductive, +I) |
| Geometry | Planar substituent (2D) | Chair conformation (3D volume) |
| Metabolic Liability | High (Para-hydroxylation) | Low (Inert / Slow oxidation) |
| Lactam pKa (est.) | ~15.2 (More Acidic) | ~15.8 (Less Acidic) |
| Solubility | Limited by π-stacking energy | Higher (disrupted lattice) |
Physicochemical & Reactivity Atlas
The transition from a phenyl to a cyclohexyl group alters the electronic environment of the distal lactam nitrogen. Although the 4-position is two carbons removed from the nitrogen, the inductive effect is measurable and dictates reactivity in N-functionalization.
Electronic Influence on N-H Acidity
The phenyl ring exerts a weak electron-withdrawing inductive effect (
-
Acidity: 4-Ph > 4-Cy (4-Ph deprotonates slightly faster).
-
Nucleophilicity: 4-Cy Anion > 4-Ph Anion (Once deprotonated, the 4-Cy anion is a more aggressive nucleophile).
Structural Dynamics (Graphviz Visualization)
The following diagram illustrates the steric and metabolic divergence between the two scaffolds.
Figure 1: Mechanistic divergence in metabolism and electronic influence on the lactam nitrogen.
Synthetic Interconversion: Protocol for Hydrogenation
The most reliable method to access 4-Cy is the catalytic hydrogenation of 4-Ph . Direct synthesis of the cyclohexyl ring is often more expensive; reducing the phenyl ring is a standard industrial transformation.
Experimental Protocol 1: High-Pressure Catalytic Reduction
Objective: Complete saturation of the phenyl ring without opening the lactam ring.
Reagents:
-
Substrate: 4-Phenylpyrrolidin-2-one (1.0 equiv)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (5 wt% loading)
-
Hydrogen Source: H₂ gas (50–80 bar / 700–1100 psi)
Workflow:
-
Preparation: Charge a high-pressure autoclave (e.g., Parr reactor) with 4-Phenylpyrrolidin-2-one (10 g) dissolved in Methanol (100 mL).
-
Catalyst Addition: Add 5% Rh/Al₂O₃ (0.5 g). Note: Rhodium is preferred over Palladium for benzene ring saturation under mild thermal conditions to avoid hydrogenolysis of C-N bonds.
-
Reaction: Seal reactor. Purge with N₂ (3x) and H₂ (3x). Pressurize to 60 bar (870 psi) H₂. Heat to 80°C .
-
Monitoring: Stir at 1000 rpm for 12–24 hours. Monitor H₂ uptake.
-
Workup: Cool to RT. Vent H₂. Filter catalyst through Celite. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from Hexanes/EtOAc if necessary. 4-Cy is typically a white solid.
Validation Criteria:
-
¹H NMR: Disappearance of aromatic protons (7.1–7.4 ppm). Appearance of cyclohexyl multiplet envelope (0.9–1.8 ppm).
-
Mass Spec: Shift in M+ from [M] to [M+6].
Figure 2: Synthetic pathway for the reduction of the phenyl moiety.
Reactivity Case Study: Comparative N-Alkylation
For medicinal chemists modifying the N1-position (e.g., creating racetam derivatives), the reactivity difference is subtle but reproducible.
Hypothesis
In a competitive environment:
-
4-Ph will deprotonate faster (kinetic acidity).
-
4-Cy anion will react faster with the electrophile (nucleophilicity).
Experimental Protocol 2: Competitive Alkylation Assay
Objective: Determine the relative reactivity ratio (
Methodology:
-
Setup: In a dry flask, dissolve 4-Ph (1.0 mmol) and 4-Cy (1.0 mmol) in anhydrous DMF (5 mL).
-
Base: Add Cs₂CO₃ (1.0 mmol, 0.5 equiv relative to total substrate). Note: Using a deficit of base ensures competition for the protons.
-
Electrophile: Add Benzyl Bromide (0.8 mmol, 0.4 equiv). Note: Limiting electrophile ensures competition between the two generated anions.
-
Condition: Stir at 25°C for 4 hours.
-
Analysis: Quench with water/EtOAc. Analyze the organic phase via HPLC or GC-MS.
Data Interpretation:
-
If Ratio (N-Bn-4-Ph : N-Bn-4-Cy) > 1: Acidity controls the reaction (The phenyl ring facilitated deprotonation).
-
If Ratio (N-Bn-4-Ph : N-Bn-4-Cy) < 1: Nucleophilicity controls the reaction (The cyclohexyl anion is a better nucleophile).
-
Expected Outcome: Under equilibrium conditions (weak base like Carbonate), Nucleophilicity dominates , favoring the 4-Cyclohexyl product. Under irreversible conditions (NaH), statistical deprotonation may lead to a 1:1 mixture.
References
-
Metabolic Stability of Phenyl vs.
- Title: Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Source:Journal of Medicinal Chemistry / NIH.
-
URL:[Link]
-
Hydrogenation Methodologies for N-Heterocycles
-
Pyrrolidinone Scaffold Properties
-
Synthesis of 4-Phenylpyrrolidin-2-one
- Title: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement.
- Source:Organic Syntheses.
-
URL:[Link]
Sources
- 1. Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogenation of Calix[4]pyrrole: From the Formation to the Synthesis of Calix[4]pyrrolidine [cris.unibo.it]
- 11. real.mtak.hu [real.mtak.hu]
Structural Confirmation of 4-Cyclohexylpyrrolidin-2-one: X-Ray Crystallography vs. NMR Spectroscopy
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Stereochemical Conundrum
In the development of phosphodiesterase-4 (PDE4) inhibitors and gamma-aminobutyric acid (GABA) analogs, the 4-substituted pyrrolidin-2-one scaffold is a critical pharmacophore.[1] Specifically, 4-Cyclohexylpyrrolidin-2-one presents a classic structural challenge: determining the absolute configuration of the C4 stereocenter and the conformational preference of the flexible cyclohexyl ring.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for routine characterization, it often fails to provide unambiguous absolute stereochemistry (R vs. S) without chiral derivatization. Single-Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for regulatory submission, offering definitive proof of absolute configuration, ring pucker, and solid-state packing forces that influence bioavailability.
This guide objectively compares these two methodologies, providing experimental protocols to overcome the specific challenge of crystallizing this flexible, low-melting pharmacophore.
Strategic Comparison: X-Ray vs. NMR vs. Mass Spec
The following table contrasts the utility of each technique specifically for 4-Cyclohexylpyrrolidin-2-one structure confirmation.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/2D) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atom Coordinates & Absolute Configuration | Connectivity & Relative Stereochemistry | Molecular Formula & Fragmentation |
| Stereochemistry | Definitive (Absolute R/S) via Anomalous Scattering (Flack Parameter) | Ambiguous (Relative) unless using Chiral Shift Reagents (e.g., Mosher's) | None |
| Conformation | Precise Ring Pucker (Envelope vs. Twist) in Solid State | Time-Averaged Conformation in Solution | N/A |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Ionized Gas |
| Key Limitation | "Oiling Out": Difficulty crystallizing flexible cyclohexyl chains.[1] | Signal Overlap: Cyclohexyl protons often appear as broad multiplets ( | Isomer Indistinguishable |
| Turnaround | Days to Weeks (Screening dependent) | Minutes to Hours | Minutes |
Deep Dive: X-Ray Crystallography Protocol
The primary obstacle in crystallizing 4-Cyclohexylpyrrolidin-2-one is the entropic freedom of the cyclohexyl ring, which often leads to "oiling out" rather than nucleation.[1] The following protocol is designed to force lattice formation.
Experimental Workflow: Overcoming the "Oil" Phase
Figure 1: Decision workflow for crystallizing flexible pyrrolidinone derivatives.
Step-by-Step Crystallization Methodology
-
Solvent Selection:
-
Vapor Diffusion Technique:
-
Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate in a small inner vial.
-
Place this vial inside a larger jar containing 3 mL of n-Hexane.
-
Seal tightly.[1] As Hexane diffuses into the inner vial, saturation increases slowly, promoting ordered lattice growth over amorphous precipitation.
-
-
Temperature Control (Critical):
-
Perform the diffusion at 4°C (Refrigerator) .
-
Reasoning: Lower temperature reduces the thermal energy of the flexible cyclohexyl ring, favoring the enthalpy of crystallization over the entropy of the liquid phase.
-
-
Data Collection Parameters:
-
Temperature: 100 K (Liquid Nitrogen stream).[1]
-
Necessity: Room temperature data will likely show high thermal ellipsoids for the cyclohexyl carbons (
), leading to poor resolution. Freezing the crystal locks the ring in a defined chair conformation. -
Source: Cu-K
( Å) is preferred over Mo-K for light-atom organic molecules to maximize diffraction intensity and anomalous signal (if determining absolute config).[1]
-
Data Analysis & Validation
When reviewing the crystallographic data for 4-Cyclohexylpyrrolidin-2-one, specific parameters confirm the validity of the structure.
Table 1: Critical Validation Parameters (Representative)
| Parameter | Acceptable Range | Interpretation for this Molecule |
| R-Factor ( | Indicates high agreement between the model and electron density.[1] | |
| Goodness of Fit (GoF) | Values outside this suggest incorrect weighting or missed twinning.[1] | |
| Flack Parameter | Crucial for Chiral Drugs. 0.0 = Correct Enantiomer; 1.0 = Inverted. | |
| Cyclohexyl Disorder | Occupancy Refinement | The cyclohexyl ring may adopt two chair conformations (e.g., 60:40 ratio). This must be modeled to lower the R-factor.[1] |
| Lactam Ring Pucker | Envelope Conformation | C4 is typically the "flap" of the envelope in 4-substituted pyrrolidinones.[1] |
Comparative Case Study: Resolving Ambiguity
-
The NMR Problem: In the
H NMR spectrum (CDCl ), the C4 proton appears as a multiplet at ppm. The coupling constants ( ) to C3 and C5 protons can suggest a trans or cis relationship to substituents, but if the ring is flexible, the -values are averaged, making assignment unreliable. -
The X-Ray Solution: The crystal structure freezes the pyrrolidinone ring. If the structure solves in space group
(monoclinic, chiral), and the Flack parameter is , you have confirmed the absolute configuration (e.g., S-enantiomer) and the specific chair conformation of the cyclohexyl group relative to the carbonyl.
Conclusion
For 4-Cyclohexylpyrrolidin-2-one , X-ray crystallography is the indispensable tool for establishing the absolute stereochemistry required for IND (Investigational New Drug) applications.[1] While NMR is faster for purity checks, it cannot compete with the atomic-level resolution of X-ray diffraction for defining the 3D spatial arrangement of the flexible cyclohexyl tail.
Recommendation: Use NMR for batch-to-batch consistency, but generate a Single Crystal X-Ray structure early in the pipeline (using the 4°C Vapor Diffusion method) to lock in your stereochemical claims.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link][1]
-
Gommermann, N., & Knochel, P. (2005). Synthesis of substituted pyrrolidin-2-ones by the cyclization of amino esters.[1] (Context for synthesis and characterization of 4-substituted analogs). [Link]
-
Kessler, H. (1982). Conformation and biological activity of cyclic peptides and lactams. (Foundational work on lactam ring puckering). [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. (The definitive method for absolute configuration by X-ray). [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Technical guide for handling difficult crystallizations like flexible oily lactams).[1] [Link]
Sources
Comprehensive Comparison Guide: Reference Standards for 4-Cyclohexylpyrrolidin-2-one Quality Control
Executive Summary & Chemical Context
4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) is a critical lactam intermediate and a potential impurity in the synthesis of pyrrolidone-based active pharmaceutical ingredients (APIs). Because lactams can undergo ring-opening or hydrolysis under extreme pH conditions, maintaining strict quality control (QC) of this scaffold is essential for downstream pharmaceutical integrity.
According to [1], the compound possesses a monoisotopic mass of 167.13 Da (Formula: C10H17NO). The bulky cyclohexyl group at the C4 position imparts significant lipophilicity compared to the parent pyrrolidone ring, fundamentally altering its chromatographic behavior and solubility profile. This guide objectively compares the use of commercial Primary Certified Reference Materials (CRMs) against In-House Synthesized Secondary Standards for routine QC, providing the experimental causality and self-validating protocols required to establish a robust analytical framework.
Strategic Comparison: Primary CRM vs. In-House Secondary Standard
When establishing a QC laboratory for 4-cyclohexylpyrrolidin-2-one, scientists must choose between purchasing a primary CRM from accredited vendors (e.g., [2]) or qualifying an in-house synthesized batch. Table 1 summarizes the performance and operational metrics of both approaches.
Table 1: Strategic Comparison of Reference Standard Approaches
| Evaluation Metric | Commercial Primary CRM | In-House Secondary Standard | Strategic Recommendation |
| Purity Guarantee | Certified >99.5% (Mass Balance) | Variable (Requires extensive internal QC) | Use CRM as the benchmark for qualifying in-house batches. |
| Traceability | ISO 17034 / ISO/IEC 17025 certified | Traceable only to the Primary CRM used for its qualification | Mandatory to link the secondary standard to a primary CRM. |
| Cost per Gram | Extremely High ($500 - $1500/g) | Low (Cost of raw materials and internal labor) | Synthesize in-house for high-volume routine daily analysis. |
| Lead Time | 1–4 weeks (Subject to vendor stock) | Immediate (Once the batch is qualified) | Maintain a qualified secondary standard to prevent QC bottlenecks. |
| Regulatory Acceptance | Universally accepted by FDA/EMA | Accepted only if qualification protocols are fully documented | Follow ICH guidelines for secondary standard qualification. |
Qualification Workflow
To utilize an in-house secondary standard, it must be rigorously qualified against a Primary CRM using a mass balance approach. The workflow below illustrates the logical relationship between orthogonal testing methods required to assign an accurate assay value to the secondary standard.
Fig 1: Mass balance workflow for qualifying a 4-cyclohexylpyrrolidin-2-one secondary standard.
Self-Validating Experimental Protocols & Causality
Every analytical method used to qualify a reference standard must be a self-validating system. This means the protocol must contain internal checks (System Suitability Testing) that prove the instrument is capable of accurate measurement before the sample is analyzed, as mandated by [3].
Chromatographic Purity (HPLC-UV/MS)
Causality: Because 4-cyclohexylpyrrolidin-2-one lacks an extended conjugated pi-system, it exhibits poor UV absorbance at higher wavelengths. Therefore, UV detection must be set to 210 nm to capture the amide bond absorption. To prevent false-positive purity inflation from non-UV-absorbing impurities, orthogonal detection via Electrospray Ionization Mass Spectrometry (ESI-MS) is mandatory. The basic nitrogen in the pyrrolidone ring readily ionizes in positive mode to yield an [M+H]+ adduct at m/z 168.13. Furthermore, the lipophilic cyclohexyl group necessitates a high organic modifier ratio in reversed-phase chromatography to prevent peak tailing caused by secondary interactions with residual silanols.
Self-Validating Step-by-Step Protocol:
-
System Preparation: Equilibrate a C18 column (150 x 4.6 mm, 3 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) using a gradient from 5% B to 90% B.
-
Blank Injection (Self-Validation Step 1): Inject the diluent (50:50 Water:Acetonitrile). Acceptance Criteria: No interfering peaks > 0.05% of the target standard peak area at the expected retention time.
-
Sensitivity Solution (Self-Validation Step 2): Inject a 0.05% concentration of the nominal standard. Acceptance Criteria: Signal-to-Noise (S/N) ratio must be ≥ 10 to ensure the Limit of Quantitation (LOQ) is adequate for impurity tracking.
-
System Suitability Testing (SST) (Self-Validation Step 3): Inject the Primary CRM (1.0 mg/mL) in six replicates. Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 5000.
-
Sample Analysis: Inject the in-house synthesized batch in duplicate, bracketed by the Primary CRM injections to prove system stability over time.
-
Data Processing: Integrate all peaks ≥ 0.05% area to calculate chromatographic purity. Confirm the mass of the main peak via ESI+ (m/z 168.13).
Moisture Determination (Karl Fischer Titration)
Causality: Because 4-cyclohexylpyrrolidin-2-one has a relatively low molecular weight (167.25 g/mol ) and may exhibit volatility at elevated temperatures, Loss on Drying (LOD) is an inappropriate technique for moisture determination. LOD would result in the co-volatilization of the standard itself, falsely inflating the moisture content. Volumetric Karl Fischer (KF) titration is strictly required to selectively quantify water content without degrading or volatilizing the lactam matrix.
Self-Validating Step-by-Step Protocol:
-
Titer Standardization (Self-Validation Step 1): Titrate a certified 1.0% water standard in triplicate. Acceptance Criteria: The calculated titer must be within ±2.0% of the theoretical value, and the %RSD of the three replicates must be ≤ 1.5%.
-
Drift Determination (Self-Validation Step 2): Measure the background moisture drift of the titration vessel. Acceptance Criteria: Drift must be stable and ≤ 20 µ g/min before sample introduction.
-
Sample Analysis: Rapidly transfer 100 mg of the 4-cyclohexylpyrrolidin-2-one standard into the vessel to minimize atmospheric moisture exposure. Titrate to the electrometric endpoint.
Residual Solvent Analysis (HS-GC-FID)
Causality: The synthesis of 4-cyclohexylpyrrolidin-2-one often involves solvents like ethyl acetate, dichloromethane, or toluene. Since these do not absorb well at 210 nm, they will be missed by the HPLC-UV assay. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is employed because it selectively volatilizes the residual solvents out of the solid lactam matrix, preventing non-volatile contamination of the GC inlet while providing high sensitivity for the solvents.
Experimental Data: Performance Comparison
To assign the final assay value to the In-House Secondary Standard, the Mass Balance formula is applied: Assay (%) = Chromatographic Purity (%) ×[100% - (%Water + %Residual Solvents + %Residue on Ignition)] / 100
Table 2 presents a mock experimental dataset comparing a newly synthesized in-house batch against the Primary CRM benchmark.
Table 2: Experimental Qualification Data for 4-Cyclohexylpyrrolidin-2-one
| Analytical Parameter | Analytical Technique | Primary CRM Result | In-House Batch Result | Acceptance Criteria |
| Identity Confirmation | 1H & 13C NMR | Conforms to structure | Conforms to structure | Must match reference spectra |
| Mass Confirmation | LC-MS (ESI+) | m/z 168.13 [M+H]+ | m/z 168.13 [M+H]+ | ± 0.5 Da of theoretical mass |
| Chromatographic Purity | HPLC-UV (210 nm) | 99.85% | 99.62% | ≥ 99.0% |
| Water Content | Karl Fischer Titration | 0.12% | 0.25% | ≤ 0.5% |
| Residual Solvents | HS-GC-FID | 0.05% (Toluene) | 0.18% (Ethyl Acetate) | Complies with ICH Q3C |
| Residue on Ignition | Muffle Furnace (600°C) | 0.01% | 0.04% | ≤ 0.1% |
| Calculated Assay | Mass Balance | 99.67% | 99.15% | ≥ 99.0% (Qualified) |
References
Safety Operating Guide
4-Cyclohexylpyrrolidin-2-one proper disposal procedures
4-Cyclohexylpyrrolidin-2-one: Comprehensive Laboratory Disposal and Operational Safety Guide
In modern drug discovery and synthetic chemistry, substituted pyrrolidinones like 4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) serve as critical structural motifs and intermediates. However, the safe handling and downstream logistical management of these compounds require rigorous adherence to environmental and safety regulations.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic Safety Data Sheet (SDS) compliance. This document provides a self-validating, step-by-step framework for the disposal of 4-Cyclohexylpyrrolidin-2-one, explaining the physicochemical causality behind each safety protocol to ensure your laboratory maintains strict Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) compliance.
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. 4-Cyclohexylpyrrolidin-2-one features both a polar lactam core and a lipophilic cyclohexyl ring. This dual nature makes it highly soluble in a wide range of organic solvents but poses specific toxicological risks that strictly prohibit drain disposal[1].
The table below summarizes the quantitative data and the causal relationship between the chemical's properties and its required waste management strategy.
| Property / Identifier | Value / Classification | Disposal Causality & Operational Impact |
| CAS Number | 1428233-96-8 | Essential for accurate hazardous waste manifesting and inventory tracking[2]. |
| Molecular Formula | C10H17NO (MW: 167.25 g/mol ) | High organic carbon content dictates that waste must be sent for high-temperature incineration rather than biological wastewater treatment[1]. |
| GHS Hazard Statements | H302, H315, H319, H335 | H302 (Harmful if swallowed) and H315/H319 (Skin/Eye irritation) classify this as a characteristic hazardous waste[3]. It cannot be disposed of in municipal trash or sewer systems[4]. |
| Signal Word | Warning (GHS07) | Requires mandatory use of PPE (nitrile gloves, safety goggles, lab coat) during all waste consolidation procedures[3]. |
Data sourced from authoritative chemical safety and EPA regulatory guidelines[1][3].
Operational Waste Management Workflow
The routing of 4-Cyclohexylpyrrolidin-2-one waste depends entirely on its physical state at the end of your experimental workflow. The following decision matrix illustrates the required segregation logic to prevent incompatible chemical mixing and ensure regulatory compliance.
Decision matrix for 4-Cyclohexylpyrrolidin-2-one waste routing and SAA accumulation.
Standard Operating Procedures (SOPs) for Disposal
To ensure trustworthiness and safety, every protocol described below is designed as a self-validating system . This means the successful completion of the protocol inherently proves that the hazard has been mitigated.
SOP 1: Solid Waste and Spill Cleanup
Because 4-Cyclohexylpyrrolidin-2-one is an acute irritant (H315/H319), any spilled powder or contaminated consumables (weigh boats, pipette tips, Kimwipes) must be captured immediately to prevent aerosolization and respiratory irritation (H335)[3].
-
Containment: If a spill occurs, do not dry-sweep. Lightly mist the spilled solid with a compatible low-toxicity solvent (e.g., isopropanol) to suppress dust.
-
Collection: Use a disposable scoop or absorbent pads to collect the wetted material.
-
Consolidation: Place all contaminated materials into a heavy-duty, puncture-resistant polyethylene bag or a dedicated rigid solid hazardous waste container.
-
Validation: The cleanup is validated when a secondary wipe of the surface using a solvent-damped Kimwipe shows no visual residue under standard laboratory lighting.
-
Labeling: Affix a hazardous waste label immediately, checking the boxes for "Toxic" and "Irritant"[5].
SOP 2: Liquid/Solvent Waste Management
When 4-Cyclohexylpyrrolidin-2-one is used as a reactant, it is typically dissolved in organic solvents (e.g., DCM, DMF, or Methanol).
-
Segregation: Determine the primary solvent of your reaction mixture.
-
If the solvent contains halogens (e.g., Dichloromethane), the waste must go into the "Halogenated Organic Waste" carboy.
-
If the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), route it to the "Non-Halogenated Organic Waste" carboy.
-
-
Transfer: Use a secondary containment tray during transfer. Pour the liquid slowly using a funnel to prevent splashing.
-
Causality Check: Never mix this waste with strong acids or oxidizers. Pyrrolidinones can undergo exothermic hydrolysis or oxidation, potentially leading to container over-pressurization[1].
SOP 3: The Self-Validating Triple-Rinse Protocol for Empty Containers
An "empty" chemical bottle is not legally empty under EPA guidelines until it has been properly decontaminated[5]. Throwing an unrinsed bottle of 4-Cyclohexylpyrrolidin-2-one into the municipal trash is a direct regulatory violation.
-
First Rinse (Solubilization): Add a solvent capable of dissolving the compound (e.g., acetone or methanol) equal to approximately 5% of the container's volume[5]. Cap the bottle and invert it repeatedly to wash all interior surfaces.
-
First Drain: Pour the rinseate into the appropriate liquid hazardous waste jug.
-
Second Rinse (Dilution): Repeat step 1. This step logarithmically dilutes any microscopic residue left behind. Drain into the waste jug.
-
Third Rinse (Validation): Repeat the rinse a final time. Self-Validation Check: The third rinseate must be completely visually clear. If you evaporate a single drop of this final rinseate on a watch glass, it must leave zero residue.
-
Defacement: Once validated, use a thick permanent marker to completely cross out the 4-Cyclohexylpyrrolidin-2-one label and the GHS pictograms. The bottle can now be safely disposed of in standard laboratory glass/plastic recycling or trash[5].
Logistics and Satellite Accumulation Area (SAA) Compliance
Proper disposal extends beyond the benchtop. Your laboratory's Satellite Accumulation Area (SAA) must adhere strictly to federal guidelines to avoid costly fines and ensure environmental safety[4].
-
Volume Limits: A laboratory SAA may accumulate no more than 55 gallons of standard hazardous waste (or 1 quart of acutely hazardous waste) at any given time[5].
-
Time Limits: Once a waste container reaches its maximum safe fill line (typically 80-90% full to account for vapor expansion), it must be dated. Federal law dictates that full containers must be removed from the SAA and transferred to the facility's central accumulation area within three (3) consecutive days[1].
-
Container Integrity: All waste containers must remain securely capped at all times unless actively adding or removing waste. Funnels must not be left resting in the necks of waste carboys[1].
By integrating these scientifically grounded, self-validating protocols into your daily workflows, your laboratory will ensure the safe handling of 4-Cyclohexylpyrrolidin-2-one while maintaining unimpeachable regulatory compliance.
References
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
